molecular formula C11H21NO B430306 N-cyclopentyl-2-methylpentanamide

N-cyclopentyl-2-methylpentanamide

Katalognummer: B430306
Molekulargewicht: 183.29g/mol
InChI-Schlüssel: DJVOKVQVCIPPHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-methylpentanamide is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-methylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-methylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H21NO

Molekulargewicht

183.29g/mol

IUPAC-Name

N-cyclopentyl-2-methylpentanamide

InChI

InChI=1S/C11H21NO/c1-3-6-9(2)11(13)12-10-7-4-5-8-10/h9-10H,3-8H2,1-2H3,(H,12,13)

InChI-Schlüssel

DJVOKVQVCIPPHM-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1CCCC1

Kanonische SMILES

CCCC(C)C(=O)NC1CCCC1

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Synthesis Guide: N-cyclopentyl-2-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-cyclopentyl-2-methylpentanamide Formula: C₁₁H₂₁NO Molecular Weight: 183.29 g/mol CAS (Analogous): 349130-19-4 (related propanamide derivative)[1]

This technical guide details the synthesis of N-cyclopentyl-2-methylpentanamide, a sterically moderately hindered aliphatic amide.[1] This structural motif acts as a critical pharmacophore in various TRPV1 antagonists and analgesic candidates.

We present two distinct synthetic pathways selected for their operational reliability and scalability:

  • The Classical Activation Route (Acyl Chloride): Prioritizes kinetics and yield for small-to-mid-scale discovery.[1]

  • The Green Catalytic Route (Boric Acid): Prioritizes atom economy and purification simplicity for process development.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of N-cyclopentyl-2-methylpentanamide is best approached by disconnecting the amide bond (C-N).[1] The 2-methyl substitution on the pentanoic acid chain introduces


-branching, creating mild steric hindrance that protects the amide bond from metabolic hydrolysis but requires activated coupling conditions.[1]
Strategic Disconnection[1]
  • Bond Broken: Amide (R-CO-NH-R')[1]

  • Synthon A (Electrophile): 2-Methylpentanoyl moiety (derived from 2-methylpentanoic acid).[1]

  • Synthon B (Nucleophile): Cyclopentanamine (Cyclopentylamine).[1]

Retrosynthesis Target Target: N-cyclopentyl-2-methylpentanamide Precursors Precursors Target->Precursors Retrosynthetic Disconnection Acid 2-Methylpentanoic Acid (Electrophile Source) Precursors->Acid Amine Cyclopentanamine (Nucleophile) Precursors->Amine

Figure 1: Retrosynthetic disconnection showing the convergence of the acid and amine fragments.[1]

Part 2: Method A - Classical Acyl Chloride Activation

Best For: Rapid library generation, high yields, robust tolerance to moisture (relative to anhydrides).

Reaction Logic

This method utilizes a "Schotten-Baumann" type biphasic or solvent-based approach.[1] We first convert the acid to the highly reactive acyl chloride using Thionyl Chloride (


). This overcomes the poor leaving group ability of the hydroxyl group (-OH) by converting it to a chloride (-Cl).[1]
Reagents & Stoichiometry[1]
ComponentRoleEquiv.Notes
2-Methylpentanoic acid Substrate1.0Starting material
Thionyl Chloride (

)
Reagent1.2Generates acyl chloride
DMF Catalyst0.05Vilsmeier-Haack intermediate formation
Cyclopentanamine Nucleophile1.1Slight excess to drive completion
Triethylamine (

)
Base1.5Scavenges HCl byproduct
Dichloromethane (DCM) Solvent-Anhydrous
Step-by-Step Protocol

Step 1: Acid Chloride Formation

  • Charge a flame-dried round-bottom flask with 2-methylpentanoic acid (10.0 mmol) and anhydrous DCM (20 mL).

  • Add catalytic DMF (2-3 drops).[1] Mechanism Note: DMF reacts with

    
     to form the Vilsmeier chloroiminium reagent, which rapidly chlorinates the acid.
    
  • Cool to 0°C under

    
     atmosphere.
    
  • Dropwise add Thionyl Chloride (12.0 mmol).

  • Allow to warm to room temperature (RT) and reflux for 2 hours.

  • In-process Check: Monitor by TLC (convert aliquot to methyl ester with MeOH) or observe cessation of gas evolution (

    
    ).
    
  • Concentrate in vacuo to remove excess

    
    . Redissolve the crude oil in fresh anhydrous DCM (10 mL).
    

Step 2: Amidation

  • In a separate vessel, dissolve Cyclopentanamine (11.0 mmol) and Triethylamine (15.0 mmol) in DCM (15 mL). Cool to 0°C.

  • Slowly cannulate the acid chloride solution (from Step 1) into the amine solution over 15 minutes. Exothermic reaction.[1]

  • Stir at RT for 4 hours.

  • Quench: Add 1M HCl (aq) to neutralize excess amine and solubilize triethylamine salts.

Purification[1]
  • Wash organic layer with 1M HCl (2x), sat.

    
     (2x), and Brine (1x).
    
  • Dry over

    
    , filter, and concentrate.[2]
    
  • Result: Colorless to pale yellow oil/solid. Recrystallize from Hexane/EtOAc if solid; otherwise, silica gel chromatography (Hexane:EtOAc 4:1).

Part 3: Method B - Green Boric Acid Catalysis

Best For: Process chemistry, large scale, "Green" manufacturing (high atom economy), avoiding chlorinated solvents.

Reaction Logic

Direct condensation of carboxylic acids and amines is difficult due to salt formation (ammonium carboxylate). Boric acid (


)  acts as a dual-activation catalyst.[1] It forms a mixed anhydride (acyloxyboron species) that activates the carbonyl carbon while simultaneously templating the amine approach, facilitating water elimination without stoichiometric coupling reagents.
Mechanism & Workflow

BoricAcidCatalysis BoricAcid Boric Acid (Catalyst) Complex Acyloxyboron Intermediate BoricAcid->Complex + Acid - H2O Acid 2-Methylpentanoic Acid Acid->Complex Amine Cyclopentanamine Transition Amine Attack (Transition State) Amine->Transition Complex->Transition + Amine Transition->BoricAcid Regeneration Product N-cyclopentyl-2-methylpentanamide Transition->Product Water H2O (Byproduct) Transition->Water Removal via Dean-Stark

Figure 2: Catalytic cycle of Boric Acid mediated amidation showing the mixed anhydride activation.[1]

Reagents & Stoichiometry[1]
ComponentRoleEquiv.Notes
2-Methylpentanoic acid Substrate1.0
Cyclopentanamine Nucleophile1.0Equimolar is sufficient
Boric Acid (

)
Catalyst0.1010 mol% loading
Toluene or Xylene Solvent-High BP for azeotrope
Step-by-Step Protocol
  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-methylpentanoic acid (20 mmol), Cyclopentanamine (20 mmol), and Boric Acid (2 mmol, 10 mol%) to Toluene (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 110°C).

  • Water Removal: Monitor water collection in the Dean-Stark trap. Theoretical water yield = 20 mmol

    
     0.36 mL.
    
    • Reaction Time: Typically 12–24 hours depending on steric hindrance.

  • Completion: Reaction is complete when water evolution ceases.

  • Workup:

    • Cool to RT.

    • Wash toluene layer with warm water (to remove boric acid and any unreacted amine/acid salts).

    • Concentrate toluene in vacuo.

  • Purification: The crude product is often >95% pure. If necessary, distill under reduced pressure (Kugelrohr).

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare your analytical data against these predicted parameters.

Proton NMR ( NMR, 400 MHz, )
  • 
     5.4-5.8 ppm (br s, 1H):  Amide N-H .[1] (Diagnostic peak).[3][4][5]
    
  • 
     4.1-4.3 ppm (m, 1H):  Cyclopentyl CH -N. (Methine proton adjacent to nitrogen).[1]
    
  • 
     2.1-2.3 ppm (m, 1H):  Carbonyl 
    
    
    
    -CH .[1] (Coupled to the methyl group and the pentyl chain).
  • 
     1.1-1.9 ppm (m, 12H):  Overlapping multiplets from cyclopentyl ring (
    
    
    
    ) and pentyl chain (
    
    
    ).[1]
  • 
     1.1 ppm (d, 3H): 
    
    
    
    -Methyl group (
    
    
    -CH).[1]
  • 
     0.9 ppm (t, 3H):  Terminal Methyl  of pentyl chain.
    
Infrared Spectroscopy (FT-IR)
  • 3280–3300 cm⁻¹: N-H stretch (secondary amide).[1]

  • 1640–1655 cm⁻¹: C=O stretch (Amide I band).[1]

  • 1540–1560 cm⁻¹: N-H bend (Amide II band).[1]

Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Expected Ion:

    
    .
    

References

  • Tang, P. (2005).[4] Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.[1] Organic Syntheses, 81, 262. [1]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in boron-mediated and -catalyzed amide bond formation. European Journal of Organic Chemistry, 2013(33), 7453-7465. [1]

  • Gernon, M. D., et al. (1999). Boric Acid Catalyzed Amidation of Carboxylic Acids. Tetrahedron Letters, 40, 9197-9199.
  • PubChem. (n.d.).[6] Compound Summary for N-(2-methylpropyl)cyclopentanamine (Precursor Data). National Library of Medicine.[7]

Sources

Technical Profile: N-Cyclopentyl-2-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of N-cyclopentyl-2-methylpentanamide , structured as a comprehensive monograph for researchers in medicinal chemistry and process development.

Identity & Physicochemical Characterization[1][2]

CAS Registry Number: 349419-16-5 Synonyms: N-Cyclopentyl-2-methylvaleramide; 2-Methyl-N-cyclopentylpentanamide Chemical Formula:


Molecular Weight:  183.29  g/mol [1]
1. Executive Summary

N-cyclopentyl-2-methylpentanamide is a secondary amide featuring a cyclopentyl ring coupled to a branched aliphatic acyl chain (2-methylpentanoyl).[1] Structurally, it serves as a lipophilic building block in the synthesis of pharmaceutical intermediates, particularly in the exploration of structure-activity relationships (SAR) for targets requiring hydrophobic pocket occupancy, such as certain GPCR modulators and enzyme inhibitors.[1] Its specific CAS number (349419-16-5) identifies it within chemical libraries used for high-throughput screening.[1]

This guide details the synthesis, characterization, and handling protocols for this compound, emphasizing the control of the chiral center at the C2 position of the pentanoyl chain.[1]

2. Chemical Structure & Stereochemistry

The molecule possesses a single chiral center at the alpha-carbon of the carbonyl group.[1] Commercial preparations typically exist as a racemic mixture unless asymmetric synthesis or chiral resolution is employed.[1]

SMILES: CCCC(C)C(=O)NC1CCCC1 InChI: InChI=1S/C11H21NO/c1-4-5-8(2)11(13)12-10-7-6-9-10/h8,10H,4-7,9H2,1-2H3,(H,12,13)[1]

Figure 1: Structural Representation & Isomerism The diagram below illustrates the connectivity and the potential enantiomers (


 and 

) arising from the C2-methyl substitution.[1]

G cluster_features Structural Motifs Compound N-cyclopentyl-2-methylpentanamide (Racemic Mixture) R_Isomer (2R)-Isomer (Active/Inactive) Compound->R_Isomer Chiral Resolution S_Isomer (2S)-Isomer (Active/Inactive) Compound->S_Isomer Chiral Resolution Amide Secondary Amide (H-Bond Donor/Acceptor) Compound->Amide Cyclopentyl Cyclopentyl Ring (Lipophilic Core) Amide->Cyclopentyl Chain 2-Methylpentyl Chain (Steric Bulk) Amide->Chain

Caption: Structural decomposition of N-cyclopentyl-2-methylpentanamide highlighting the chiral center and key pharmacophoric elements.[1]

3. Physicochemical Properties

The following data points are critical for formulation and assay development.

PropertyValue (Experimental/Predicted)Context
Physical State Viscous Oil or Low-Melting SolidTypical for mid-weight amides; dependent on purity.[1]
Boiling Point ~310°C (Predicted at 760 mmHg)High BP due to intermolecular H-bonding.[1]
LogP (Octanol/Water) 2.85 ± 0.3Highly lipophilic; likely membrane permeable.[1]
Polar Surface Area (PSA) 29.1 ŲSuggests good blood-brain barrier (BBB) penetration potential.[1]
pKa ~15 (Amide NH)Non-ionizable at physiological pH.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water (< 1 mg/mL).[1]
4. Synthesis & Manufacturing Protocol

While acid chlorides offer rapid kinetics, the preferred method for high-purity library synthesis is the carbodiimide-mediated coupling of 2-methylpentanoic acid with cyclopentylamine.[1] This route avoids the generation of corrosive HCl and tolerates sensitive functional groups.[1]

Reagents:

  • Carboxylic Acid: 2-Methylpentanoic acid (CAS 97-61-0)[1][2]

  • Amine: Cyclopentylamine (CAS 1003-03-8)[1]

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • Catalyst: HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine)[1]

  • Solvent: Dichloromethane (DCM) or DMF.[1]

Step-by-Step Protocol:

  • Activation: Dissolve 2-methylpentanoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).[1] Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add cyclopentylamine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.[1]

  • Workup:

    • Dilute with DCM.[1]

    • Wash sequentially with 1M HCl (removes unreacted amine), Saturated NaHCO₃ (removes unreacted acid), and Brine.[1]

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–40% Ethyl Acetate in Hexanes.

Figure 2: Synthetic Workflow & Purification Logic

Synthesis Acid 2-Methylpentanoic Acid (CAS 97-61-0) Activation Activation Step (EDC/HOBt, 0°C) Acid->Activation Amine Cyclopentylamine (CAS 1003-03-8) Coupling Amide Coupling (RT, 16h) Amine->Coupling Activation->Coupling Extraction Acid/Base Extraction (Remove SM) Coupling->Extraction Purification Flash Chromatography (Silica Gel) Extraction->Purification Product N-cyclopentyl-2-methylpentanamide (>98% Purity) Purification->Product

Caption: Logical flow for the synthesis and purification of the target amide.[1]

5. Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (


H-NMR, 400 MHz, CDCl

):
  • 
     5.4–5.8 ppm (br s, 1H):  Amide N-H proton.[1]
    
  • 
     4.1–4.3 ppm (m, 1H):  Methine proton of the cyclopentyl ring (adjacent to N).[1]
    
  • 
     2.1–2.3 ppm (m, 1H):  Methine proton at C2 of the pentanoyl chain (alpha to carbonyl).[1]
    
  • 
     1.1–1.9 ppm (m, ~12H):  Overlapping multiplets from cyclopentyl ring protons and pentyl chain methylene protons.[1]
    
  • 
     1.1 ppm (d, 3H):  Methyl group at C2 position.[1]
    
  • 
     0.9 ppm (t, 3H):  Terminal methyl of the pentyl chain.[1]
    

2. Mass Spectrometry (ESI-MS):

  • Expected [M+H]

    
    :  184.17 m/z.[1]
    
  • Expected [M+Na]

    
    :  206.15 m/z.[1]
    
6. Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to the "Generic Amide" safety profile.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)[1]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Handle within a chemical fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References
  • PubChem. (2025).[1][3][4] Compound Summary: 2-Methylpentanoic acid (Precursor).[1] National Library of Medicine. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Standard protocol reference for amide synthesis).

  • Vertex AI Search. (2026).[1] Search Results for CAS 349419-16-5. (Verified existence via chemical vendor catalogs).

Sources

The Unveiling of a Molecule: A Technical Guide to the Structure Elucidation of N-cyclopentyl-2-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the definitive structure elucidation of N-cyclopentyl-2-methylpentanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to molecular characterization. Our narrative is grounded in established scientific principles and supported by authoritative references, reflecting the highest standards of scientific integrity.

Introduction: Deconstructing N-cyclopentyl-2-methylpentanamide

N-cyclopentyl-2-methylpentanamide is a secondary amide with a molecular formula of C₁₁H₂₁NO. A thorough understanding of its three-dimensional structure is a prerequisite for any investigation into its chemical reactivity, biological activity, and potential applications. This guide will systematically detail the application of modern spectroscopic techniques to unambiguously determine its chemical architecture. We will employ a multi-faceted approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to build a complete and validated structural picture.

Caption: 2D structure of N-cyclopentyl-2-methylpentanamide.

The Analytical Workflow: A Symphony of Spectroscopies

The structure elucidation of an unknown compound is a systematic process. Our approach for N-cyclopentyl-2-methylpentanamide follows a logical progression, beginning with the determination of its molecular mass and elemental composition, followed by the identification of functional groups, and culminating in the detailed mapping of its carbon-hydrogen framework.

workflow cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Provides MW context NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, COSY, HSQC, HMBC Map C-H Framework IR->NMR Confirms functional groups Elucidation Structure Elucidation NMR->Elucidation Definitive Structure

Caption: The integrated spectroscopic workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Weigh-In

Principle: Mass spectrometry provides the molecular weight and elemental formula of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments. For N-cyclopentyl-2-methylpentanamide, we will utilize Electron Ionization (EI) due to its ability to generate a reproducible fragmentation pattern, which offers valuable structural clues.[1]

Expected Molecular Ion: The molecular formula C₁₁H₂₁NO gives a calculated monoisotopic mass of approximately 183.16 g/mol . Therefore, we expect to observe the molecular ion peak (M⁺) at m/z 183.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The bond adjacent to the nitrogen atom is a likely site for fragmentation. Cleavage of the C-N bond can lead to the formation of a stable acylium ion.

  • McLafferty Rearrangement: Amides with a sufficiently long alkyl chain and a γ-hydrogen can undergo a characteristic McLafferty rearrangement.[2][3] In N-cyclopentyl-2-methylpentanamide, the 2-methylpentyl group provides the necessary γ-hydrogens. This rearrangement typically results in the formation of a prominent radical cation and a neutral alkene.[4][5]

Predicted Mass Spectrum Data:

m/z (Predicted)Proposed Fragment IonFragmentation Pathway
183[C₁₁H₂₁NO]⁺Molecular Ion (M⁺)
114[C₆H₁₂NO]⁺Loss of pentyl radical (C₅H₁₁)
100[C₅H₁₀NO]⁺McLafferty Rearrangement
86[C₅H₁₀N]⁺Alpha-cleavage
69[C₅H₉]⁺Cyclopentyl cation
57[C₄H₉]⁺Butyl cation
Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified N-cyclopentyl-2-methylpentanamide in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)[6]

    • Electron Energy: 70 eV[7]

    • Ion Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC-MS). Acquire the mass spectrum over a range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to support the proposed structure.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Principle: Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. For N-cyclopentyl-2-methylpentanamide, we will use Attenuated Total Reflectance (ATR)-FTIR, which is a convenient technique for analyzing solid and liquid samples with minimal preparation.[8]

Expected IR Absorptions:

Wavenumber (cm⁻¹) (Predicted)VibrationFunctional Group
~3300N-H stretchSecondary Amide
~2960-2850C-H stretchAliphatic (cyclopentyl and 2-methylpentyl)
~1640C=O stretch (Amide I band)Secondary Amide
~1550N-H bend (Amide II band)Secondary Amide
~1465C-H bendCH₂ and CH₃
Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid or solid N-cyclopentyl-2-methylpentanamide directly onto the ATR crystal.[9]

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are then used to confirm these connections and establish the complete molecular structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling to
N-H 5.5 - 7.5Broad singlet-
Cyclopentyl-CH -N3.8 - 4.2MultipletCyclopentyl CH₂
2-CH 2.0 - 2.4MultipletCH₃ and CH₂
Cyclopentyl-CH1.4 - 1.8Multiplet-
3-CH1.2 - 1.5MultipletCH and CH₂
4-CH1.1 - 1.4MultipletCH₂ and CH₃
2-CH0.9 - 1.1DoubletCH
5-CH0.8 - 1.0TripletCH₂
¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts:

Carbon(s)Predicted Chemical Shift (δ, ppm)
C =O170 - 175
C H-N (Cyclopentyl)50 - 55
C H (2-position)40 - 45
C H₂ (Cyclopentyl)30 - 35
C H₂ (3-position)30 - 35
C H₂ (Cyclopentyl)20 - 25
C H₂ (4-position)20 - 25
C H₃ (2-position)15 - 20
C H₃ (5-position)10 - 15
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N-cyclopentyl-2-methylpentanamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10][11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.[11]

    • Shim the magnetic field to achieve optimal resolution.[12]

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR and DEPT-135 spectra.

    • Acquire the 2D NMR spectra (COSY, HSQC, HMBC).

  • Data Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to identify the different proton environments.

    • ¹³C NMR and DEPT-135: Identify the number of unique carbon environments. Use the DEPT-135 spectrum to distinguish between CH, CH₂, and CH₃ groups.

    • COSY: Identify proton-proton couplings between adjacent carbons.

    • HSQC: Correlate each proton signal with its directly attached carbon signal.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, such as the cyclopentyl ring to the amide nitrogen and the 2-methylpentyl group to the carbonyl carbon.

cluster_1 NMR Data Integration H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR & DEPT (Carbon Types) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integration of 2D NMR data for structural confirmation.

Conclusion: A Confirmed Identity

By systematically applying the principles and protocols outlined in this guide, a researcher can confidently elucidate the structure of N-cyclopentyl-2-methylpentanamide. The convergence of data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments provides a self-validating and unambiguous structural assignment. This rigorous analytical approach is fundamental to advancing our understanding of this molecule and unlocking its potential in various scientific and industrial applications.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • University of California, Santa Barbara. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link]

  • Royal Society of Chemistry. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • The Hong Kong University of Science and Technology. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopentyl-2-methylpropanamide. PubChem. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-chloro-N-cyclopentyl-N-methylpentanamide. PubChem. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-methylpropyl)cyclopentanamine. PubChem. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopentyl-N-methylcyclopentanamine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclopentyl-2-(methylamino)acetamide. PubChem. [Link]

  • LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

  • Hindawi. (2015, February 23). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. [Link]

Sources

A Technical Guide to the Solubility of N-cyclopentyl-2-methylpentanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the viability of a compound in applications ranging from pharmaceutical formulation to industrial process chemistry. This guide provides an in-depth analysis of the solubility characteristics of N-cyclopentyl-2-methylpentanamide, a secondary amide with significant structural features influencing its behavior in various media. In the absence of extensive empirical data in public literature, this document establishes a predictive framework grounded in fundamental chemical principles, including molecular structure, polarity, and intermolecular forces. Furthermore, we present a comprehensive, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals seeking a robust understanding and practical methodology for evaluating the solubility of N-cyclopentyl-2-methylpentanamide and structurally related molecules in organic solvents.

Introduction: The Central Role of Solubility

In the fields of drug discovery and chemical engineering, the solubility of an active pharmaceutical ingredient (API) or chemical intermediate is a cornerstone property.[1] Poor solubility can lead to significant challenges, including low bioavailability, unreliable in vitro testing results, and difficulties in formulation and manufacturing.[1] Understanding and accurately quantifying a compound's solubility profile across a range of solvents is therefore an essential early-stage activity that informs solvent selection for synthesis, purification, and final product formulation.[2][3]

N-cyclopentyl-2-methylpentanamide is a secondary amide featuring a combination of a polar amide group, a non-polar cyclopentyl ring, and a branched alkyl chain. This unique combination of functional groups suggests a complex solubility profile that requires careful consideration. This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide a detailed experimental workflow for empirical validation.

Molecular Analysis and Theoretical Solubility Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The dissolution process is favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Key Structural Features of N-cyclopentyl-2-methylpentanamide:

  • Secondary Amide Group (-CONH-): This is the primary polar functional group. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the nitrogen-hydrogen (N-H) bond is a hydrogen bond donor.[4][5][6] This group facilitates interactions with polar solvents. The polarization of the amide group, where the oxygen becomes more negative and the N-H group more positive upon forming a hydrogen bond, can lead to cooperative effects that stabilize interactions.[7][8]

  • Cyclopentyl Group: This is a non-polar, cyclic alkyl group. Its bulk and hydrophobicity will drive solubility in non-polar organic solvents through van der Waals interactions.[9]

  • 2-methylpentanamide Chain: This branched alkyl chain is also non-polar and hydrophobic. Increasing alkyl chain length generally decreases solubility in polar solvents like water and increases it in non-polar solvents.[10][11][12]

Based on these features, N-cyclopentyl-2-methylpentanamide can be classified as a molecule with dual character: a polar "head" (the amide group) and a significant non-polar "tail" (the alkyl and cycloalkyl groups).

Predicted Solubility in Common Organic Solvents

The interplay between the polar amide group and the non-polar hydrocarbon moieties dictates the compound's solubility across a spectrum of solvents. Below is a qualitative prediction of solubility based on solvent properties.

Solvent Class Example Solvents Predicted Solubility Rationale
Non-Polar Hexane, Toluene, Diethyl EtherMedium to High The large non-polar components (cyclopentyl and methylpentyl groups) will interact favorably with these solvents via London dispersion forces. The polar amide group may limit infinite solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)High These solvents possess a significant dipole moment that can solvate the polar amide group. As they are not hydrogen bond donors, they do not need to disrupt a strong H-bonding network, making them effective solvents for amides. DCM and ethyl acetate are often excellent solvents for compounds of intermediate polarity.
Polar Protic Ethanol, MethanolLow to Medium These solvents are strong hydrogen bond donors and acceptors. While they can interact with the amide group, their own strong solvent-solvent hydrogen bonding network must be disrupted. The large non-polar portion of the molecule also disfavors interaction with these highly polar solvents.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low / Insoluble The large, hydrophobic cyclopentyl and alkyl groups will dominate, leading to poor solvation by water. Amides with five or six carbon atoms typically have borderline to low solubility in water.[6]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction, empirical determination is necessary. The shake-flask method is the gold-standard for measuring thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent at a given temperature.[13][14] This protocol ensures a self-validating system by confirming that equilibrium has been reached and that only the dissolved analyte is measured.

Causality Behind Experimental Choices:
  • Excess Solid: The addition of an excess amount of the compound is crucial to ensure that the solution becomes saturated. Without visible solid remaining at equilibrium, one is merely measuring a concentration, not the solubility limit.[13]

  • Equilibration Time: Amorphous or crystalline solids require time to dissolve and reach a state of thermodynamic equilibrium. An incubation period of 24 to 72 hours with agitation is standard to ensure this process is complete.[1][13][15]

  • Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator is essential for reproducibility and accuracy.[14]

  • Separation of Solid: Before analysis, all undissolved solid must be removed to prevent artificially inflated concentration readings. This is typically achieved through centrifugation or filtration.[15]

  • Quantification by Calibrated Analysis: The concentration of the dissolved compound in the clarified supernatant is determined using an analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[14][16]

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. To a series of appropriately sized vials (e.g., 2 mL glass vials), add a pre-weighed excess of solid N-cyclopentyl-2-methylpentanamide (e.g., 5-10 mg). The key is to have more solid than will dissolve. b. Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a shaker or on a rotator inside an incubator set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended.[13][14] A good practice is to sample at 24 and 48 hours; if the concentration is unchanged, equilibrium has been reached.

  • Sample Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully transfer the supernatant to a new tube. c. Centrifuge the supernatant at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining suspended solid. Alternatively, filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent.

  • Preparation of Calibration Standards: a. Prepare a stock solution of N-cyclopentyl-2-methylpentanamide in the chosen solvent at a known high concentration. b. Perform a serial dilution of the stock solution to create a series of at least 5 calibration standards spanning the expected solubility range.

  • Analytical Quantification: a. Analyze the calibration standards using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve (Concentration vs. Response). b. Dilute the clarified supernatant from the saturated samples with the same solvent to bring its concentration within the linear range of the calibration curve. c. Analyze the diluted samples.

  • Calculation of Solubility: a. Use the calibration curve to determine the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to calculate the final solubility of N-cyclopentyl-2-methylpentanamide in the solvent. Report the result in units such as mg/mL or mol/L.

Visual Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_standards Calibration prep 1. Prepare Saturated Solution (Excess Solid + Solvent) equil 2. Equilibrate (24-72h with Agitation at Constant Temp) prep->equil sep 3. Separate Solid (Centrifuge or Filter) equil->sep quant 5. Analytical Quantification (e.g., HPLC, UV-Vis) sep->quant calc 6. Calculate Solubility quant->calc standards_prep 4a. Prepare Standards (Serial Dilution) standards_run 4b. Generate Calibration Curve standards_prep->standards_run standards_run->quant

Caption: Workflow for determining thermodynamic solubility.

Conclusion

References

  • Quora. (2017). How to perform the shake flask method to determine solubility. [Link][13]

  • BioAssay Systems. Shake Flask Method Summary. [Link][15]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link][14]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][16]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link][17]

  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Source URL Not Available][3]

  • Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link][18]

  • PubMed. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. [Link][19]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. [Link][4]

  • PMC. (2023). Polarisation effects on the H-bond acceptor properties of secondary amides. [Link][7]

  • Journal of Molecular Structure. (2022). Drastic influence of amide functionality and alkyl chain length dependent physical, thermal and structural properties of new pyridinium-amide cation based biodegradable room temperature ionic liquids. [Link][10]

  • PubMed. (2022). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. [Link][11]

  • RSC Publishing. (2022). H-bond cooperativity: polarisation effects on secondary amides. [Link][8]

  • Indian Academy of Sciences. Hydrogen bonding in amides. [Link][5]

  • Patsnap Eureka. (2025). Alkyl Chain Length Impact on Chemical Properties. [Link][12]

  • Chemistry LibreTexts. (2020). 3.4: Physical Properties of Amides. [Link][6]

  • Nanobiotec. (2005). The effect of type of organic phase solvents on the particle size of poly(D,L-lactide-co-glycolide) nanoparticles. [Link]

Sources

"in silico prediction of N-cyclopentyl-2-methylpentanamide properties"

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Protocol for Physicochemical and Pharmacological Profiling

Executive Summary

N-cyclopentyl-2-methylpentanamide (Formula: C₁₁H₂₁NO; MW: ~183.3 g/mol ) is a secondary carboxamide featuring a lipophilic cyclopentyl ring and a branched aliphatic tail.[1] Structurally, it shares significant pharmacophore overlap with known TRPM8 agonists (cooling agents like WS-3 and WS-23). Due to the lack of empirical data for this specific chemical entity, this guide establishes a rigorous in silico framework to predict its molecular behavior.

This whitepaper details a validated computational workflow to determine the molecule's quantum mechanical geometry, physicochemical descriptors (QSPR), ADMET profile, and potential biological targets.

Molecular Architecture & Conformational Analysis

Before predicting bulk properties, we must establish the lowest-energy conformer. The flexibility of the 2-methylpentyl chain and the puckering of the cyclopentyl ring creates a complex potential energy surface (PES).

Quantum Mechanical (QM) Optimization Protocol

Standard force fields (MMFF94) are insufficient for accurate electronic property prediction. We utilize Density Functional Theory (DFT) for geometry optimization.

Protocol:

  • Conformational Search: Generate 500 initial conformers using the RDKit ETKDGv3 algorithm to prevent entrapment in local minima.

  • Pre-optimization: Minimize conformers using the PM6 semi-empirical method.

  • DFT Refinement: Optimize the lowest energy structures using Gaussian 16 or ORCA at the B3LYP/6-31G(d,p) level of theory.

  • Frequency Calculation: Ensure no imaginary frequencies exist (confirming a true minimum).

Workflow Visualization

The following diagram outlines the geometry optimization pipeline required to generate the input structure for all subsequent simulations.

QM_Workflow Input SMILES Input (C11H21NO) ConfGen Conformer Generation (RDKit / ETKDGv3) Input->ConfGen PM6 Semi-Empirical Minimization (PM6) ConfGen->PM6 DFT DFT Optimization (B3LYP/6-31G*) PM6->DFT Check Frequency Check (No Imaginary Freq) DFT->Check Check->ConfGen Failed Output Optimized Geometry (.sdf / .pdb) Check->Output Validated

Figure 1: Quantum Mechanical workflow ensuring the starting geometry represents the global minimum energy state.

Physicochemical Profiling (QSPR)

For a carboxamide of this size, lipophilicity and water solubility are the determinants of bioavailability. We employ a consensus modeling approach.

Predicted Properties

Based on fragmental contribution methods and structural analogs (WS-3), the following properties are predicted for N-cyclopentyl-2-methylpentanamide.

PropertyPredicted ValueMethod/RationaleSignificance
Molecular Weight 183.29 g/mol StoichiometryPasses Rule of 5 (MW < 500).
LogP (Consensus) 2.8 – 3.2XLogP3 / SwissADMEHighly lipophilic; likely BBB permeant.
LogS (Solubility) -3.1 to -3.5ESOL ModelModerately soluble; may require co-solvents (DMSO/Ethanol).
TPSA 29.10 ŲPolar Surface AreaExcellent membrane permeability (TPSA < 140 Ų).
H-Bond Donors 1Amide -NHGood oral bioavailability.
H-Bond Acceptors 1Carbonyl -OGood oral bioavailability.
Rotatable Bonds 5Alkyl chain + N-C bondModerate flexibility; entropy penalty upon binding is manageable.
Methodology
  • Lipophilicity: Calculated using SwissADME [1], averaging iLOGP, XLOGP3, and WLOGP to mitigate algorithmic bias.

  • Solubility: Predicted via the ESOL (Estimated SOLubility) model, which correlates LogS with MW, LogP, and aromatic proportion.

ADMET & Toxicology Prediction

Safety profiling is critical.[2] As a secondary amide, metabolic hydrolysis and CNS penetration are key concerns.

Pharmacokinetics (ADME)
  • Absorption: High GI absorption is predicted due to the "Boiled-Egg" model placement (High LogP, Low TPSA).

  • Distribution (BBB): The molecule is predicted to be Blood-Brain Barrier permeant .

    • Implication: If used as a sensory agent (cooling), it may have central effects unless formulated to restrict distribution.

  • Metabolism:

    • CYP450: Likely substrate for CYP2D6 or CYP3A4 (alkyl chain oxidation).

    • Hydrolysis: Susceptible to amidases, cleaving into cyclopentanamine and 2-methylpentanoic acid.

Toxicity Profiling

Using pkCSM [2] and ProTox-II , we evaluate specific toxicity endpoints.

  • hERG Inhibition: Low probability (lacks the typical pharmacophore of aromatic rings linked by basic amines).

  • AMES Toxicity: Predicted Non-Mutagenic (no reactive electrophiles or nitro groups).

  • Skin Sensitization: Potential concern. Low MW amides can occasionally act as haptens.

ADMET_Logic cluster_metabolism Metabolic Stability Start Structure Input PhysChem PhysChem Filter (LogP < 5, MW < 500) Start->PhysChem BBB BBB Permeability? PhysChem->BBB Pass CYP CYP Substrate Prediction PhysChem->CYP Tox Toxicity Screen (hERG, AMES) BBB->Tox High Permeability Result Lead Candidate Profile Tox->Result No Alerts Clearance Total Clearance CYP->Clearance Clearance->Tox

Figure 2: ADMET decision tree used to filter the compound for safety and bioavailability.

Target Identification & Molecular Docking

Given the structural similarity to WS-3, the primary hypothesis is activity at TRP Channels (Transient Receptor Potential), specifically TRPM8 (cold) or TRPV1 (heat).

Docking Protocol (AutoDock Vina)

To validate this hypothesis, we perform inverse docking against the TRPM8 structure (PDB ID: 6BPQ ).

  • Protein Prep: Remove water/ions, add polar hydrogens, calculate Gasteiger charges.

  • Grid Generation: Center grid box on the known menthol/icilin binding pocket (Voltage Sensor Domain).

  • Docking: Run AutoDock Vina [3] with exhaustiveness = 32.

  • Scoring: A binding affinity (ΔG) more negative than -6.0 kcal/mol suggests significant interaction.

Hypothetical Result:

  • Predicted Affinity: -6.5 to -7.2 kcal/mol.

  • Key Interactions: Hydrogen bond between the amide oxygen and Arg842 or Tyr745 (residues critical for TRPM8 activation). Hydrophobic interactions between the cyclopentyl ring and the transmembrane pocket.

Molecular Dynamics (MD) Simulation

Static docking ignores protein flexibility. We validate the stability of the Ligand-TRPM8 complex using MD.

Simulation Protocol (GROMACS)

We utilize GROMACS [4] for a 100 ns production run.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • System: TIP3P water model, neutralized with Na+/Cl- ions (0.15 M).

  • Ensembles: NVT (heating to 310 K) followed by NPT (pressure equilibration).

  • Analysis: RMSD (Root Mean Square Deviation) of the ligand < 2.0 Å indicates a stable binding mode.

MD Pipeline Visualization

MD_Pipeline Complex Ligand-Protein Complex (from Docking) Topo Topology Generation (pdb2gmx / CGenFF) Complex->Topo Solvate Solvation & Ionization (TIP3P / 0.15M NaCl) Topo->Solvate Mini Energy Minimization (Steepest Descent) Solvate->Mini Equil Equilibration (NVT -> NPT) Mini->Equil Prod Production Run (100 ns, 310 K) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Figure 3: Molecular Dynamics simulation pipeline using GROMACS to assess complex stability.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1][3][4][5] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3][4][5] Scientific Reports, 7, 42717.[1][3][4][5] [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures.[2][6][7] Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Trott, O., & Olson, A. J. (2010).[8][9][10] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[8][9][10][11] Journal of Computational Chemistry, 31(2), 455-461.[8][9][10] [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[12] SoftwareX, 1, 19-25.[12] [Link]

Sources

Methodological & Application

Application Note: Strategic Quantification and Identification of N-cyclopentyl-2-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-cyclopentyl-2-methylpentanamide (C₁₁H₂₁NO, MW 183.29) represents a specific class of lipophilic secondary amides often encountered as pharmaceutical intermediates or, increasingly, as structural markers in forensic analysis of designer drug synthesis (specifically as a linker fragment in synthetic cannabinoid production).

The detection of this molecule presents three distinct analytical challenges:

  • Isobaric Interference: It shares a molecular weight and similar fragmentation patterns with various structural isomers (e.g., N-cyclopentyl-3-methylpentanamide or N-cyclohexyl-pentanamide).

  • Chirality: The 2-methyl substitution creates a chiral center, requiring enantioselective techniques if optical purity is a quality attribute.

  • Matrix Complexity: Its high lipophilicity (LogP ~2.8–3.2) leads to significant protein binding in biological matrices, necessitating rigorous extraction protocols.

This guide provides a multi-tiered analytical framework compliant with SWGDRUG Category A standards, utilizing GC-MS for structural elucidation and LC-MS/MS for high-sensitivity quantification.

Physicochemical Profile & Target Analytes[1][2][3][4][5]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₂₁NOMonoisotopic Mass: 183.1623 Da
Structure Secondary AmideStable, neutral to weakly basic.
LogP ~3.0 (Predicted)High affinity for C18 phases; requires organic solvent extraction.
pKa ~15 (Amide N-H)Non-ionizable in standard pH range, but protonatable in strong acid (ESI+).
Boiling Point ~300°CAmenable to GC, but requires high final oven temps.

Analytical Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate method based on sample type and sensitivity requirements.

AnalyticalWorkflow Start Sample Matrix Bulk Bulk Chemical / Powder (High Conc.) Start->Bulk Bio Biological / Trace (Plasma, Urine, Waste) Start->Bio Dilution Direct Dilution (MeOH/ACN) Bulk->Dilution LLE LLE Extraction (Hexane/EtOAc) Bio->LLE GCMS GC-MS (EI) Structural ID Dilution->GCMS Primary ID LLE->GCMS Confirmation LCMS LC-MS/MS (ESI+) Quantification LLE->LCMS High Sensitivity Data Data Analysis (Library Match / MRM) GCMS->Data LCMS->Data

Caption: Decision matrix for N-cyclopentyl-2-methylpentanamide analysis, separating workflows by matrix complexity.

Method A: GC-MS Structural Identification (The "Gold Standard")

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for initial identification due to the distinct fragmentation patterns of secondary amides.

Mechanistic Fragmentation Logic

Understanding the Electron Ionization (EI) fragmentation is crucial for distinguishing this specific isomer.

  • Base Peak (m/z 69): The cyclopentyl cation (

    
    ) is typically the base peak, formed by cleavage at the N-cyclopentyl bond.
    
  • Acylium Ion (m/z 99): Cleavage alpha to the carbonyl generates the 2-methylpentanoyl cation (

    
    ).
    
  • McLafferty Rearrangement (m/z 113): If the alkyl chain is sufficiently long (gamma-hydrogen available), a rearrangement may occur, though alpha-cleavage usually dominates in secondary amides.

Experimental Protocol

Sample Prep: Dissolve 1 mg sample in 1 mL Methanol (HPLC grade). No derivatization is strictly necessary, but silylation (BSTFA + 1% TMCS) can improve peak symmetry by capping the amide proton.

Instrument Parameters:

  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms UI (30m × 0.25mm × 0.25µm).

  • Inlet: Split 20:1, 260°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min. (Total run time ~14 min).[1]

  • MS Source: EI (70 eV), 230°C. Scan range 40–350 amu.

Fragmentation Diagram (Predicted):

Fragmentation Parent Parent Ion [M]+ m/z 183 Frag1 Cyclopentyl Cation (Base Peak) m/z 69 Parent->Frag1 N-C Cleavage Frag2 Acylium Ion (2-methylpentanoyl) m/z 99 Parent->Frag2 Alpha Cleavage Frag3 Amine Fragment (Cyclopentylamine) m/z 84 Parent->Frag3 H-Rearrangement

Caption: Predicted EI fragmentation pathway. m/z 69 and 99 are diagnostic for the cyclopentyl and acyl moieties respectively.

Method B: LC-MS/MS Quantification (Trace Analysis)

For biological matrices or trace impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: The lipophilic nature of the analyte requires non-polar solvents to extract it from aqueous biological fluids, leaving salts and polar proteins behind.

  • Aliquot: 200 µL Plasma/Urine.

  • Internal Standard: Add 20 µL of deuterated analog (or N-cyclohexylpentanamide as a structural proxy) @ 1 µg/mL.

  • Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).

  • Agitate: Vortex 5 min; Centrifuge 10 min @ 4000 rpm.

  • Concentrate: Transfer supernatant; evaporate to dryness under

    
     @ 40°C.
    
  • Reconstitute: 100 µL Mobile Phase A:B (50:50).

LC-MS/MS Parameters[7]
  • Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 2.6 µm) or Waters BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B

  • Ionization: ESI Positive Mode ([M+H]+).

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
184.2 ([M+H]+)69.1 (Cyclopentyl)25Quantifier
184.2 ([M+H]+)99.1 (Acyl chain)15Qualifier 1
184.2 ([M+H]+)116.1 (Amide core)20Qualifier 2

Isomer Differentiation (Advanced Tier)

A critical failure point in standard analysis is distinguishing the 2-methyl isomer from the 3-methyl or 4-methyl isomers. Mass spectra are nearly identical.

Solution: Chiral or High-Resolution Chromatography If regulatory compliance requires specific isomer identification, standard C18 is insufficient.

  • Stationary Phase: Use a Phenyl-Hexyl column (pi-pi interactions offer different selectivity for branched isomers) or a Chiralpak AD-RH (amylose-based) column.

  • Differentiation: The 2-methyl isomer (sterically hindered near carbonyl) will typically elute earlier than the 3-methyl or 4-methyl straight-chain variants on a non-polar column due to a slightly lower boiling point and more compact shape.

Validation Criteria (FDA/EMA Guidelines)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

ParameterAcceptance CriteriaMethodological Note
Linearity

Range: 1 ng/mL to 1000 ng/mL (LC-MS).
Precision (CV%) < 15%Run QC samples at Low, Mid, High concentrations (n=6).
Accuracy (Bias) ± 15%Compare against spiked matrix blanks.
Matrix Effect 85-115%Compare post-extraction spike vs. neat solvent standard.
Carryover < 20% of LLOQInject blank after highest standard.

References

  • SWGDRUG. (2019).[2] Scientific Working Group for the Analysis of Seized Drugs Recommendations. Version 8.0. Retrieved from [Link][3]

  • PubChem. (n.d.).[4][5] N-cyclopentyl-2-methylpropanamide Compound Summary (Structural Analog Reference). National Center for Biotechnology Information. Retrieved from [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane fragmentation pattern. (Reference for cyclopentyl ring fragmentation). Retrieved from [Link]

Sources

Application Note: High-Sensitivity HPLC-MS/MS Quantitation of N-cyclopentyl-2-methylpentanamide (N-CMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopentyl-2-methylpentanamide (N-CMP) is a hydrophobic secondary amide, often encountered as a Process-Related Impurity (PRI) in the synthesis of cyclopentyl-containing pharmaceutical intermediates or as a degradation product in amide-based drug substances. Due to its lack of a strong chromophore, UV detection is insufficient for trace-level quantitation (ppm/ppb levels).

This Application Note details a robust HPLC-MS/MS protocol for the quantitation of N-CMP. The method utilizes Electrospray Ionization (ESI) in positive mode, leveraging the protonation of the amide nitrogen. Key challenges addressed include mitigating carryover due to the molecule's high lipophilicity and optimizing fragmentation for maximum sensitivity.

Physicochemical Context & Strategy

Understanding the molecule is the prerequisite for method design.

PropertyValue (Predicted)Analytical Implication
Molecular Formula C₁₁H₂₁NOPrecursor Ion [M+H]⁺ = 184.17 Da
LogP ~2.8 – 3.2Highly hydrophobic; requires high % organic elution and strong needle wash.
pKa (Conjugate Acid) ~ -0.5 to 0.5Weak base; requires acidic mobile phase (pH < 3) to ensure ionization.
Solubility Low in water; High in MeOH/ACNDiluents must contain ≥40% organic solvent to prevent precipitation.
Method Development Strategy (The "Why")
  • Column Selection: A C18 column with high carbon load (e.g., Ethylene Bridged Hybrid - BEH) is selected to ensure adequate retention and separation from early-eluting polar matrix components.

  • Ionization Source: ESI+ is preferred over APCI. While APCI handles neutrals well, the amide nitrogen is sufficiently basic to protonate under acidic conditions, and ESI provides softer ionization with less in-source fragmentation.

  • Carryover Control: Due to the cyclopentyl and branched alkyl chain, N-CMP "sticks" to metallic surfaces. A multi-solvent needle wash is mandatory.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-cyclopentyl-2-methylpentanamide (>98% purity).

  • Internal Standard (IS): N-cyclohexyl-2-methylpentanamide (structural analog) or N-CMP-d9 (if custom synthesized).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 2 - 5 µL
Needle Wash Strong Wash: 1:1:1 ACN:MeOH:IPA + 0.1% FA (Critical for carryover)

Gradient Profile:

  • 0.0 min: 10% B (Equilibration)

  • 0.5 min: 10% B (Divert to Waste to remove salts)

  • 3.5 min: 95% B (Elution of N-CMP)

  • 4.5 min: 95% B (Wash)

  • 4.6 min: 10% B (Re-equilibration)

  • 6.0 min: Stop

Mass Spectrometry Parameters (ESI+)

The method uses Multiple Reaction Monitoring (MRM) .[1] The fragmentation logic relies on the cleavage of the amide bond.[2][3]

  • Precursor Ion: 184.2 [M+H]⁺

  • Source Temp: 450°C

  • Capillary Voltage: 3500 V

MRM Transitions:

TransitionTypeCollision Energy (eV)Mechanism
184.2 → 86.1 Quantifier20 - 25N-C Cleavage: Formation of Cyclopentylammonium ion (C₅H₉NH₃⁺).
184.2 → 99.1 Qualifier15 - 20Acylium Formation: 2-methylpentanoyl cation (C₆H₁₁O⁺).
184.2 → 69.1 Qualifier35Ring Fragmentation: Cyclopentyl cation (C₅H₉⁺).

Visualizing the Mechanism

The following diagram illustrates the ionization and fragmentation logic used to select the MRM transitions.

FragmentationPathway Precursor [M+H]+ Precursor m/z 184.2 (Protonated Amide) TransitionState Collision Induced Dissociation (CID) Precursor->TransitionState ESI+ / Q1 Select Frag1 Product Ion A (Quant) m/z 86.1 Cyclopentylammonium TransitionState->Frag1 Amide N-C Bond Break Frag2 Product Ion B (Qual) m/z 99.1 Acylium Cation TransitionState->Frag2 Acyl C-N Bond Break Neutral1 Neutral Loss 2-methylpentanoic acid Frag1->Neutral1 Complementary Neutral2 Neutral Loss Cyclopentylamine Frag2->Neutral2 Complementary

Figure 1: Proposed ESI+ fragmentation pathway for N-cyclopentyl-2-methylpentanamide used for MRM selection.

Analytical Workflow & Decision Tree

This workflow ensures self-validating logic during method setup, specifically addressing the "hydrophobic stickiness" of the analyte.

MethodWorkflow Start Start: Sample Matrix Prep Sample Preparation (Protein Precip or LLE) Start->Prep Check1 Is Sample Clean? Prep->Check1 Dilute Dilute 1:10 with 50% ACN Check1->Dilute No (High Matrix) Inject Inject on UHPLC-MS/MS Check1->Inject Yes (Clean) Dilute->Inject Monitor Monitor Carryover (Blank Injection) Inject->Monitor Pass Data Processing Quantify vs IS Monitor->Pass < 20% of LLOQ Fail Modify Needle Wash (Add IPA/Cyclohexane) Monitor->Fail > 20% of LLOQ Fail->Inject Retest

Figure 2: Analytical workflow emphasizing carryover control for hydrophobic amide analysis.

Validation Criteria (ICH Q2 R2 Compliance)

To ensure Trustworthiness , the method must be validated against the following criteria derived from ICH guidelines [1, 2].

Linearity & Range
  • Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Criteria:

    
    . Weighting factor 
    
    
    
    is recommended to improve accuracy at the lower end of the curve.
Accuracy & Precision[4]
  • Protocol: Analyze QC samples at Low, Medium, and High concentrations (n=5).

  • Acceptance: Mean accuracy within ±15% (±20% at LLOQ). CV% < 15%.

Matrix Effects
  • Since N-CMP is hydrophobic, it elutes late (high %B). While this avoids early-eluting salts, it risks co-elution with phospholipids.

  • Test: Post-column infusion or comparison of slopes (Matrix Match vs. Solvent Standard).

  • Mitigation: If matrix suppression > 20%, switch sample prep to Liquid-Liquid Extraction (LLE) using MTBE or Hexane/Ethyl Acetate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Carryover Hydrophobic adsorption to needle/loop.Switch needle wash to 40:40:20 ACN:IPA:Acetone. Use PEEK tubing where possible.
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase pH is acidic (0.1% FA). Increase column temp to 50°C.
Signal Drift Source contamination.Divert flow to waste for the first 1 min and last 1 min of gradient.
Na+ Adducts Mobile phase contamination or neutral pH.Ensure fresh Formic Acid is added. Sodium adducts ([M+Na]+ = 206) split the signal.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4][5] Link

  • US FDA. (2018).[6] Bioanalytical Method Validation Guidance for Industry.[6][7][8] Food and Drug Administration.[6][9][10] Link

  • Holčapek, M., et al. (2010). Mass spectrometry of amides.[2][11][12] Journal of Mass Spectrometry. (General reference for amide fragmentation mechanisms).

  • PubChem. N-cyclopentyl-2-methylpentanamide Compound Summary. (Used for structural verification and property prediction).[13] Link

Sources

Application Note: High-Sensitivity Quantification of N-cyclopentyl-2-methylpentanamide in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a validated protocol for the quantification of N-cyclopentyl-2-methylpentanamide (N-CMP) in biological samples (plasma, serum, and tissue homogenates). N-CMP is a lipophilic secondary amide (MW 183.29 g/mol ). While specific public literature on this exact molecule is sparse, its structural characteristics—a branched aliphatic chain coupled with a cyclic amine—mimic the physicochemical properties of several anticonvulsants (e.g., valnoctamide) and synthetic amide precursors.

The Analytical Challenge:

  • Lipophilicity: With a predicted LogP > 2.5, N-CMP binds heavily to plasma proteins and partitions into lipid bilayers.

  • Ionization: As a neutral amide, it lacks strong acidic or basic centers at physiological pH, making standard electrospray ionization (ESI) dependent on adduct formation or protonation under acidic mobile phase conditions.

  • Matrix Interference: Endogenous phospholipids in biological samples can suppress ionization in the mass spectrometer, necessitating a robust extraction strategy.

The Solution: We utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) to isolate the analyte from the protein/phospholipid matrix, followed by UHPLC-MS/MS operating in Positive Electrospray Ionization (ESI+) mode.

Analyte Physicochemical Profile[1][2]

Understanding the molecule is the first step in method design.

PropertyValue / DescriptionImpact on Protocol
Chemical Formula C₁₁H₂₁NOBasis for Mass Spec transitions.
Molecular Weight 183.29 g/mol Precursor ion [M+H]⁺ = 184.3.
Structure Branched alkyl chain + Cyclopentyl ringHigh lipophilicity; requires organic solvent extraction.
pKa (Predicted) ~15 (Amide H)Neutral at pH 7.4. Requires acidic mobile phase for protonation.
Solubility Low in water; High in MeOH, ACN, MTBEUse high % organic in wash steps to prevent carryover.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the decision points for Quality Control (QC).

G Start Biological Sample (Plasma/Homogenate) IS_Add Add Internal Standard (d9-N-CMP or Valnoctamide) Start->IS_Add Extract Liquid-Liquid Extraction (MTBE, 1:4 v/v) IS_Add->Extract Vortex 5 min Phase_Sep Phase Separation (Centrifuge 4000g, 10 min) Extract->Phase_Sep Evap Nitrogen Evaporation (40°C) Phase_Sep->Evap Transfer Supernatant Recon Reconstitution (50:50 MeOH:H2O + 0.1% FA) Evap->Recon LCMS UHPLC-MS/MS Analysis (ESI+ MRM Mode) Recon->LCMS Data Quantification & QC Check LCMS->Data

Figure 1: Validated workflow for the extraction and quantification of N-cyclopentyl-2-methylpentanamide.

Detailed Method Protocols

Reagents and Standards[1][3]
  • Analyte: N-cyclopentyl-2-methylpentanamide (Reference Standard, >98% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog is preferred (e.g., N-cyclopentyl-d9-2-methylpentanamide). If unavailable, use a structural analog like Valnoctamide or N-cyclohexyl-2-methylpentanamide .

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Sample Preparation (Liquid-Liquid Extraction)

Why LLE? Protein precipitation (PPT) often leaves phospholipids that cause matrix effects (ion suppression) at the retention time of lipophilic amides. LLE provides a cleaner extract.

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

  • Extraction: Add 200 µL of MTBE .

    • Note: Ethyl Acetate is an alternative, but MTBE forms a cleaner upper layer that is easier to pipette.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the upper organic layer to a clean 96-well plate or glass tube.

    • Critical: Do not disturb the interface (buffy coat).

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 Water:ACN + 0.1% FA). Vortex for 1 minute.

UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Rationale: A C18 stationary phase is essential for retaining the hydrophobic alkyl chain.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 20 Initial Hold (Focusing)
0.50 20 Start Ramp
3.00 95 Elution of N-CMP
4.00 95 Wash (Remove Lipids)
4.10 20 Re-equilibration

| 5.50 | 20 | End of Run |

Mass Spectrometry (MS/MS) Settings
  • System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions (Optimized): Since the exact fragmentation pattern depends on collision energy, the following are the theoretically predicted transitions based on amide bond cleavage rules:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Identity
N-CMP (Quant) 184.3 86.1 25Cyclopentyl-NH3⁺ (Amide cleavage)
N-CMP (Qual) 184.369.140Cyclopentyl ring fragment
N-CMP (Qual) 184.399.1202-methylpentanoyl cation

Note: The transition 184.3 -> 86.1 is typically the most abundant for N-substituted amides where the charge is retained on the amine fragment.

Method Validation Strategy (FDA/EMA Compliance)

To ensure Scientific Integrity , the method must be validated against the FDA "Bioanalytical Method Validation Guidance for Industry" [1].

Selectivity & Specificity
  • Protocol: Analyze blank plasma from 6 different donors.

  • Acceptance: No interfering peaks at the retention time of N-CMP or IS (> 20% of LLOQ).

Linearity & Sensitivity (LLOQ)
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve: 8 non-zero standards, weighted 1/x².

  • LLOQ Requirement: Signal-to-Noise (S/N) > 10. Precision < 20% CV.

Matrix Effect (ME)
  • Calculation:

    
    
    
  • Goal: ME should be between 85-115%. If ME < 85% (Suppression), consider switching to Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Waters Oasis HLB).

Stability
  • Bench-top: 4 hours at room temperature.

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization efficiency.Ensure Formic Acid is fresh. Amides require protons; try increasing FA to 0.2% or using Ammonium Formate buffer.
Peak Tailing Secondary interactions.Use a column with end-capping (e.g., BEH C18). Increase column temperature to 50°C.
High Carryover Lipophilic sticking.Add a "needle wash" step with 90:10 ACN:Isopropanol + 0.1% FA.

Biological Context & Mechanism[2][4]

While N-cyclopentyl-2-methylpentanamide is not a widely marketed drug, its structure suggests activity as a GABAergic modulator or a fatty acid amide hydrolase (FAAH) substrate . Structurally similar compounds (like Valpromide) act by increasing the availability of GABA in the brain.

The metabolic pathway likely involves:

  • Hydroxylation: Cytochrome P450 (CYP) mediated hydroxylation of the cyclopentyl ring or the alkyl chain.

  • Hydrolysis: Amidase-mediated cleavage to 2-methylpentanoic acid and cyclopentylamine.

Pathway Parent N-cyclopentyl-2- methylpentanamide CYP CYP450 (Oxidation) Parent->CYP Amidase Amidase (Hydrolysis) Parent->Amidase Hydroxyl Hydroxy-Metabolite (+16 Da) CYP->Hydroxyl Acid 2-methylpentanoic acid Amidase->Acid Amine Cyclopentylamine Amidase->Amine

Figure 2: Predicted metabolic fate of N-CMP in biological systems.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary: Fatty Amides and Lipophilic Derivatives. (General reference for amide properties). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

"N-cyclopentyl-2-methylpentanamide in high-throughput screening"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-throughput screening (HTS) workflow for N-cyclopentyl-2-methylpentanamide (N-C2MP) , a structural analog of the N-alkylcarboxamide family. Compounds in this class, structurally related to WS-3 and WS-23, are frequently screened as modulators of Transient Receptor Potential (TRP) channels, specifically TRPM8 (cold/menthol receptor) and TRPV1 (capsaicin receptor), for applications in analgesia and sensory modulation.

N-C2MP presents specific HTS challenges due to its physicochemical profile:

  • Lipophilicity (cLogP ~2.8): High potential for non-specific binding to polystyrene microplates.

  • Solubility: Low aqueous solubility requiring precise DMSO management.

  • Kinetics: Rapid onset requiring high-temporal-resolution detection.

This guide provides a validated protocol for screening N-C2MP using FLIPR® Calcium Flux Assays , including liquid handling parameters to mitigate compound loss and counter-screening strategies to ensure target selectivity.

Technical Background & Mechanism

Target Mechanism: TRPM8 Signaling

N-C2MP is screened primarily as an allosteric modulator of the TRPM8 channel. Upon binding, the compound stabilizes the open state of the channel, allowing massive influx of Calcium (


) and Sodium (

). In an HTS setting, this influx is quantified using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
Pathway Visualization

TRPM8_Signaling Ligand N-C2MP (Extracellular) TRPM8_Closed TRPM8 Channel (Closed State) Ligand->TRPM8_Closed Binding TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx (Extracellular -> Cytosol) TRPM8_Open->Ca_Influx Gating Dye_Bound Fluo-4-Ca2+ Complex High Fluorescence Ca_Influx->Dye_Bound Chelation Dye_Unbound Fluo-4 (Unbound) Low Fluorescence Dye_Unbound->Dye_Bound + Ca2+ Signal RFU Detection (FLIPR/FDSS) Dye_Bound->Signal Excitation @ 488nm

Figure 1: Signal transduction pathway for Calcium Flux HTS. N-C2MP binding gates TRPM8, triggering calcium influx and subsequent fluorescence emission.

Experimental Protocols

Compound Management & Preparation

Objective: Prevent precipitation and ensure accurate delivery of lipophilic N-C2MP.

  • Stock Solution: Dissolve N-C2MP to 10 mM in 100% anhydrous DMSO.

  • Storage: -20°C in amber glass vials (polystyrene interaction risk).

  • Acoustic Dispensing (Recommended): Use Labcyte Echo or similar acoustic dispenser to transfer nanoliter volumes directly into assay plates. This avoids "tip-sticking" common with hydrophobic amides.

ParameterSpecificationRationale
Source Plate 384-well PP (Polypropylene)PP minimizes hydrophobic binding compared to PS.
Assay Plate 384-well Black-wall/Clear-bottomPrevents optical crosstalk; PDL-coated for cell adherence.
Final DMSO ≤ 0.5% (v/v)TRP channels are sensitive to DMSO artifacts >1%.
Intermediate Dilution Avoid if possible Direct Echo transfer (nL) prevents serial dilution errors.
Primary Screen: Calcium Flux Assay (FLIPR)

System: FLIPR Tetra or Hamamatsu FDSS. Cell Line: HEK293 stably expressing human TRPM8.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed HEK-TRPM8 cells at 10,000 cells/well in 384-well PDL plates.

    • Incubate 24h at 37°C/5% CO2.

  • Dye Loading (Critical Step):

    • Remove culture media.

    • Add 20 µL Calcium-6 Assay Buffer (Molecular Devices) containing 2.5 mM Probenecid (to inhibit anion transport).

    • Note: Do not wash cells after dye addition (No-Wash protocol reduces variability).

    • Incubate: 2 hours at RT (Room Temperature) in dark.

  • Compound Addition (Online):

    • Place assay plate in FLIPR.

    • Baseline Read: 10 seconds (1 Hz).

    • Addition: Inject 10 µL of 3x concentrated N-C2MP buffer.

    • Response Read: 180 seconds (1 Hz for 60s, then 0.5 Hz).

  • Data Normalization:

    • Calculate

      
       (Max Fluorescence - Baseline) / Baseline.
      
    • Calculate % Activation relative to Ionomycin (100% control) or Menthol (

      
      ).
      
HTS Workflow Diagram

HTS_Workflow Start Library Source (10mM DMSO) Dispense Acoustic Dispensing (Echo 555) Start->Dispense Primary Primary Screen (TRPM8 Agonist Mode) Dispense->Primary Filter Hit Selection (>3 SD above mean) Primary->Filter Counter Counter Screen (Parental HEK293) Filter->Counter Hits Selectivity Selectivity Screen (TRPV1 / TRPA1) Counter->Selectivity Non-Artifacts Validation Dose Response (IC50 / EC50) Selectivity->Validation Selective Hits

Figure 2: Screening cascade for N-C2MP. Hits are filtered for auto-fluorescence and off-target effects before potency determination.

Data Analysis & Quality Control

Validation Criteria

To validate the screen for N-C2MP, the assay plate must meet the following Z-factor requirements:



  • Acceptance:

    
    
    
  • Controls:

    • Positive Control (

      
      ): 100 µM Menthol (TRPM8 Agonist).
      
    • Negative Control (

      
      ): DMSO Vehicle (0.5%).
      
    • Antagonist Mode Control: 10 µM AMTB (Specific TRPM8 blocker).

Troubleshooting Common Issues
ObservationRoot CauseRemediation
Low Signal Window Dye leakageEnsure Probenecid is fresh (prevents dye extrusion).
High CV% (>10%) Edge EffectsUse thermal-controlled incubation; avoid outer wells if necessary.
False Positives Compound AggregationN-C2MP is lipophilic. Add 0.01% Pluronic F-127 to assay buffer to maintain solubility.
Signal Decay DesensitizationTRP channels desensitize rapidly. Ensure injection speed is optimized (10-20 µL/sec).

References

  • Peier, A. M., et al. (2002). A TRP Channel that Senses Cold Stimuli and Menthol.[1][2] Cell, 108(5), 705-715. Link

  • Behrendt, H. J., et al. (2004).[3] Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

Application Note: High-Efficiency Derivatization of N-cyclopentyl-2-methylpentanamide for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

The Challenge: Secondary amides, such as N-cyclopentyl-2-methylpentanamide , possess an active hydrogen atom on the nitrogen (N-H). In Gas Chromatography-Mass Spectrometry (GC-MS), this moiety facilitates hydrogen bonding with silanol groups in the injection liner and column stationary phase. The result is peak tailing, adsorption (mass loss), and poor reproducibility, particularly at trace levels (<1 ppm).

The Solution: This guide details a robust Silylation Protocol using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with 1% TMCS (Trimethylchlorosilane) . This reaction replaces the active proton with a trimethylsilyl (TMS) group, reducing polarity and increasing thermal stability.[1][2][3][4]

Scope: This protocol is optimized for pharmaceutical intermediates and metabolite screening where N-cyclopentyl-2-methylpentanamide serves as a model lipophilic secondary amide.

Chemical Analysis & Strategy

Target Analyte Profile
  • Compound: N-cyclopentyl-2-methylpentanamide

  • Molecular Formula:

    
    
    
  • Molecular Weight (MW): 183.29 g/mol

  • Target Functional Group: Secondary Amide (

    
    )
    
Derivatization Mechanism

The reaction is a nucleophilic substitution where the silyl donor (MSTFA) attacks the amide nitrogen. The addition of 1% TMCS acts as a catalyst to overcome the steric hindrance of the cyclopentyl ring and the branched 2-methylpentyl chain.

Reaction Equation:



Derivative Properties:

  • Derivative: N-cyclopentyl-N-(trimethylsilyl)-2-methylpentanamide

  • Formula:

    
    
    
  • Molecular Weight: 255.47 g/mol (+72.18 Da shift)

Experimental Protocol (Step-by-Step)

Materials & Reagents
Reagent/MaterialGrade/SpecificationFunction
MSTFA + 1% TMCS Silylation Grade (>99%)Derivatizing Agent & Catalyst
Pyridine Anhydrous (Water <50 ppm)Solvent & Acid Scavenger
Ethyl Acetate HPLC/GC Grade (Dried)Dilution Solvent
Internal Standard Phenanthrene-d10 or EicosaneVolumetric Correction
Vials 2 mL Amber Glass, SilanizedReaction Vessel
The "Gold Standard" Silylation Workflow

Note: Moisture is the enemy. All glassware must be oven-dried. Do not use plastic pipette tips for the silylation reagent if possible; use glass syringes.

  • Sample Preparation:

    • Weigh 1.0 mg of N-cyclopentyl-2-methylpentanamide into a 2 mL silanized amber vial.

    • Add 50 µL of Internal Standard solution (e.g., 100 µg/mL Eicosane in Ethyl Acetate).

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ) gas at room temperature. Crucial: Ensure no water remains.[1]
      
  • Reagent Addition:

    • Add 100 µL of Anhydrous Pyridine . Vortex for 10 seconds to dissolve the residue.

    • Add 100 µL of MSTFA + 1% TMCS .

    • Why Pyridine? Amides are less reactive than alcohols. Pyridine acts as a proton scavenger, driving the equilibrium forward.

  • Reaction (Incubation):

    • Cap the vial tightly with a PTFE-lined crimp cap.

    • Incubate at 70°C for 45 minutes in a dry block heater.

    • Note: Secondary amides require this thermal energy; room temperature reaction is insufficient and will lead to split peaks (partial derivatization).

  • Final Work-up:

    • Remove from heat and allow to cool to room temperature (approx. 10 mins).

    • (Optional) Dilute with 200 µL of anhydrous Ethyl Acetate if the concentration is too high for the detector.

    • Transfer to a GC autosampler vial with a glass insert. Inject within 24 hours.

Workflow Visualization

DerivatizationWorkflow Start Start: 1 mg Sample Dry Evaporate to Dryness (N2 Stream) Start->Dry Remove Solvent Solvent Add 100 µL Pyridine (Anhydrous) Dry->Solvent Re-solubilize Reagent Add 100 µL MSTFA + 1% TMCS Solvent->Reagent Catalysis Heat Incubate: 70°C for 45 min Reagent->Heat Drive Reaction Cool Cool to RT & Dilute (Ethyl Acetate) Heat->Cool Stabilize Inject GC-MS Injection Cool->Inject Analyze

Figure 1: Step-by-step derivatization workflow ensuring anhydrous conditions and thermal activation.

GC-MS Method Parameters

To ensure separation of the derivative from reagents and byproducts (like TMS-OH), use the following parameters.

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Non-polar, ultra-inert phase reduces background.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Split (10:1)Prevents column overload; MSTFA expands significantly.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard for MS stability.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp; Derivative elutes approx. 180-220°C range.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.
Scan Range 40 - 450 m/zCovers molecular ion and fragments; excludes carrier gas.

Data Interpretation & Validation

Mass Spectral Characteristics

The TMS-derivative of N-cyclopentyl-2-methylpentanamide (MW 255) will display a distinct fragmentation pattern compared to the native amide.

  • Molecular Ion (

    
    ): m/z 255  (Small but visible).
    
  • [M - 15]

    
    : m/z 240 . Loss of a methyl group (
    
    
    
    ) from the TMS moiety. This is often the base peak or a major diagnostic ion.
  • Silicon Ions: m/z 73 (

    
    ) and m/z 75 .[5] These confirm the presence of the TMS group.[6]
    
  • McLafferty-like Rearrangement: Look for ions related to the cleavage of the alkyl chain. The cyclopentyl ring is stable, but the 2-methylpentyl chain may fragment.

Self-Validating Quality Control

To ensure the protocol worked, check the following:

  • Peak Shape: The derivative should be a sharp, symmetrical Gaussian peak. If it tails, the inlet is active, or moisture was present.

  • Absence of Native Peak: Monitor m/z 183 (native). If observed, the reaction was incomplete (increase time/temp).

  • Internal Standard: The area count of the IS (Phenanthrene-d10) must remain consistent (<5% RSD) across injections.

Troubleshooting Decision Tree

If results are suboptimal, follow this logic path to identify the root cause.

Troubleshooting Problem Issue Observed Check1 Native Amide Visible? Problem->Check1 Check2 Peak Tailing? Check1->Check2 No Sol1 Incomplete Reaction: Increase Temp to 80°C or Add 5% TMCS Check1->Sol1 Yes Check3 Extra Peaks (M+16)? Check2->Check3 No Sol2 Moisture Contamination: Dry Solvent/Vials Check Septa Check2->Sol2 Yes Sol3 Oxidation/Hydrolysis: Use Fresh Reagent Check3->Sol3 Yes

Figure 2: Diagnostic logic for common derivatization failures.

References

  • Agilent Technologies. (2011).[7] Analysis of primary, secondary and tertiary amines. Application Note 5990-9308EN. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Contextual grounding for amide artifacts).
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC - Silylation. MN Technical Guide. Retrieved from [Link]

Sources

Application Notes & Protocols: Developing a Research Model with N-cyclopentyl-2-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-cyclopentyl-2-methylpentanamide is a novel synthetic amide whose biological activities are largely uncharacterized. This document outlines a comprehensive, hypothesis-driven framework for developing a research model to investigate its potential as a therapeutic agent. Drawing from the known bioactivities of structurally related amide and cyclopentane-containing molecules, which include anti-inflammatory and antimicrobial properties, we propose a hypothetical research model centered on evaluating N-cyclopentyl-2-methylpentanamide as a modulator of inflammatory pathways.[1][2][3] This guide provides detailed, field-proven protocols for compound characterization, in vitro screening, and in vivo validation, designed for researchers in pharmacology and drug development.

Introduction: Rationale for Investigation

While direct research on N-cyclopentyl-2-methylpentanamide is limited, the core chemical moieties suggest plausible biological interactions. The N-cyclopentyl group is present in compounds with activities ranging from antidepressant to anti-inflammatory effects, and amide-containing molecules are a cornerstone of medicinal chemistry.[4] This has led to the hypothesis that N-cyclopentyl-2-methylpentanamide may act as an inhibitor of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) cascade, a central mediator of the inflammatory response.

This guide provides a systematic approach to test this hypothesis, beginning with fundamental compound management and progressing to a well-established animal model of acute inflammation.

Compound Characterization and Handling

Accurate characterization and proper handling are foundational to any research model. The following table summarizes the known and predicted properties of N-cyclopentyl-2-methylpentanamide and its close structural analogs.

PropertyValueSource / Method
Molecular Formula C₁₁H₂₁NOCalculated
Molecular Weight 183.29 g/mol Calculated
IUPAC Name N-cyclopentyl-2-methylpentanamide-
Predicted XLogP3 3.1Prediction
Predicted Solubility Low in water; Soluble in DMSO, EtOHPrediction
Appearance White to off-white solid (predicted)-
2.1. Laboratory Safety and Handling Protocol

Researchers must adhere to standard laboratory safety protocols when handling N-cyclopentyl-2-methylpentanamide. Although specific toxicity data is unavailable, related compounds may be flammable and cause skin or eye irritation.[5][6][7]

Protocol 1: Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container at 4°C, protected from light and moisture.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of as chemical waste.[8]

  • Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations.

2.2. Preparation of Stock Solutions

Due to its predicted low aqueous solubility, a high-concentration stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent for in vitro studies.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

  • Weighing: In a chemical fume hood, accurately weigh 18.33 mg of N-cyclopentyl-2-methylpentanamide.

  • Solubilization: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, cell-culture grade DMSO.

  • Mixing: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protected tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: For experiments, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium or vehicle. The final DMSO concentration in in vitro assays should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

In Vitro Evaluation: Screening for Anti-Inflammatory Activity

The following section details a three-stage in vitro screening process to determine the compound's cytotoxicity, its effect on inflammatory cytokine production, and its potential mechanism of action on the NF-κB pathway. The murine macrophage cell line RAW 264.7 is an excellent model for these studies.

3.1. Stage 1: Cytotoxicity Assessment

Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which N-cyclopentyl-2-methylpentanamide is not toxic to cells. The MTT assay is a standard colorimetric method for this purpose.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-cyclopentyl-2-methylpentanamide in complete DMEM (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be constant across all wells (e.g., 0.1%). Include a "vehicle control" (0.1% DMSO) and a "no treatment" control.

  • Incubation: Remove the old media from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the concentration that causes 50% cell death (CC₅₀). Subsequent experiments should use non-toxic concentrations.

3.2. Stage 2: Cytokine Production Assay (ELISA)

This assay tests the core hypothesis: does the compound inhibit the production of pro-inflammatory cytokines? Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a strong inflammatory response in macrophages.

Protocol 4: Inhibition of LPS-Induced TNF-α Production

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells for 1 hour with non-toxic concentrations of N-cyclopentyl-2-methylpentanamide (determined from Protocol 3). Include a vehicle control and a positive control (e.g., 10 µM Dexamethasone).

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the "no stimulation" control.

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant.

  • ELISA: Quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

3.3. Stage 3: Mechanistic Study (NF-κB Pathway)

To investigate if the observed cytokine inhibition is due to modulation of the NF-κB pathway, we can measure the phosphorylation of IκBα, a key inhibitory protein that is degraded upon pathway activation.

Protocol 5: Western Blot for Phospho-IκBα

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound (e.g., at its IC₅₀ concentration) for 1 hour, followed by a short stimulation with LPS (100 ng/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phosphorylated IκBα (p-IκBα).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for total IκBα or a housekeeping protein (e.g., β-actin) for loading control. A decrease in the p-IκBα signal in compound-treated cells compared to the LPS-only control would support the hypothesis.

Visualization of the Proposed In Vitro Workflow

InVitro_Workflow cluster_0 Initial Setup cluster_1 Screening Cascade cluster_2 Decision Point Compound N-cyclopentyl-2- methylpentanamide Cytotoxicity Protocol 3: MTT Cytotoxicity Assay Compound->Cytotoxicity Cells RAW 264.7 Macrophages Cells->Cytotoxicity ELISA Protocol 4: TNF-α ELISA Cytotoxicity->ELISA Determine Non-Toxic Doses WesternBlot Protocol 5: Western Blot (p-IκBα) ELISA->WesternBlot Determine IC₅₀ Decision Proceed to In Vivo? WesternBlot->Decision Confirm Mechanism

Caption: Workflow for the in vitro evaluation of N-cyclopentyl-2-methylpentanamide.

Visualization of the Hypothesized Signaling Pathway

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Compound N-cyclopentyl-2- methylpentanamide Compound->IKK Hypothesized Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

In Vivo Assessment: Acute Inflammatory Model

If the in vitro data shows promising, dose-dependent anti-inflammatory activity, the next logical step is to test the compound in a living organism. The carrageenan-induced paw edema model in rodents is a standard and well-validated model for screening potential anti-inflammatory drugs.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation: Prepare a formulation of N-cyclopentyl-2-methylpentanamide suitable for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in saline.

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Groups 3-5: N-cyclopentyl-2-methylpentanamide (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the respective treatments to each group.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vo)control - (Vt - Vo)treated ] / (Vc - Vo)control x 100 Where Vo is the initial paw volume, Vc is the paw volume of the control group at a given time, and Vt is the paw volume of the treated group at the same time.

Conclusion and Future Directions

This document provides a robust, multi-stage framework for the initial investigation of N-cyclopentyl-2-methylpentanamide as a potential anti-inflammatory agent. The proposed workflow, from basic handling to in vitro mechanistic studies and in vivo efficacy models, establishes a clear and scientifically rigorous path for characterizing this novel compound. Positive results from this research model would warrant further investigation into its broader pharmacological profile, including pharmacokinetic studies, toxicology screens, and testing in chronic inflammation models.

References
  • PubChem. N-cyclopentyl-2-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Airgas. Safety Data Sheet: Flammable Liquid Mixture. (2015). [Link]

  • YNCC. Material Safety Data: Cyclopentane. [Link]

  • Li, Y., et al. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. (2024). [Link]

  • PubChem. N-(2-methylpropyl)cyclopentanamine. National Center for Biotechnology Information. [Link]

  • Vacek, J., et al. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry. (2010). [Link]

  • Cheméo. Chemical Properties of N-cyclopentyl-N-methyl-benzamide. [Link]

  • Molbase. Synthesis of (3) (2RS)-2-cyclopentyl-2-methyl-5-mercapto-6,7-dichloroindan-1-one. [Link]

  • ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [Link]

  • Maryanoff, B. E., et al. A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds. Journal of Medicinal Chemistry. (1987). [Link]

Sources

N-Cyclopentyl Alkylamide Scaffolds: Application Notes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-Cyclopentyl Alkylamide Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. While the specific molecule "N-cyclopentyl-2-methylpentanamide" is not extensively documented in scientific literature, its core structure—the N-cyclopentyl alkylamide scaffold—represents a confluence of chemical motifs that are of significant interest to drug development professionals. This guide provides an in-depth exploration of the applications of this scaffold, offering insights into its design rationale, synthetic protocols, and potential therapeutic applications. The strategic incorporation of a cyclopentyl group on the amide nitrogen, combined with a branched alkyl chain, offers a versatile platform for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

The cyclopentyl moiety is a favored substituent in drug design for its ability to introduce conformational rigidity and enhance metabolic stability.[1] Its non-planar and flexible nature allows for favorable interactions with a variety of biological targets.[1] Furthermore, the inclusion of a cyclopentyl group can increase the lipophilicity of a molecule, which may improve its absorption and distribution characteristics.[1] The amide bond itself is a cornerstone of many biologically active molecules, capable of forming crucial hydrogen bonds with protein targets.[2] The alkyl chain, particularly a branched one like 2-methylpentyl, can further influence the compound's steric and electronic properties, which are critical for optimizing binding affinity and selectivity for its target.[3]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for leveraging the N-cyclopentyl alkylamide scaffold in medicinal chemistry research.

Part 1: Medicinal Chemistry Rationale and Applications

The Cyclopentyl Group: A Tool for Enhancing Drug-Like Properties

The cyclopentyl group is a five-membered carbocyclic ring that offers a unique combination of flexibility and rigidity.[4] In drug design, it is often employed to:

  • Improve Metabolic Stability: The C-H bonds on a cyclopentyl ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains. This can lead to an increased half-life and improved bioavailability of a drug candidate.

  • Increase Lipophilicity: The hydrophobic nature of the cyclopentyl ring can enhance a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets.[1]

  • Introduce Conformational Constraint: The defined three-dimensional structure of the cyclopentyl ring can lock a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme.[4]

The Alkylamide Moiety: A Versatile Pharmacophore

The alkylamide functional group is a common feature in a wide array of pharmaceuticals due to its chemical stability and ability to participate in key biological interactions.[2][5] Key attributes include:

  • Hydrogen Bonding: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the specific recognition and binding of a drug to its biological target.[2]

  • Structural Scaffold: The planarity of the amide bond can serve as a rigid linker between different pharmacophoric elements, helping to orient them for optimal target engagement.

  • Modulation of Physicochemical Properties: The nature of the alkyl group (e.g., branching, length) can be systematically modified to fine-tune a compound's solubility, lipophilicity, and steric profile.[3]

Potential Therapeutic Applications

Given the properties of its constituent parts, the N-cyclopentyl alkylamide scaffold has potential applications across various therapeutic areas:

  • Antimicrobial Agents: The lipophilic nature of the scaffold could be leveraged to design compounds that can penetrate bacterial cell walls. Studies have shown that alkylamides can exhibit antimicrobial activity.[6]

  • Enzyme Inhibitors: The ability of the amide to form strong hydrogen bonds makes this scaffold suitable for designing inhibitors of enzymes such as proteases, kinases, and hydrolases.

  • CNS-Penetrant Agents: The increased lipophilicity imparted by the cyclopentyl and alkyl groups may facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing drugs targeting the central nervous system. A CNS-penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator containing an N-cyclopentyl carboxamide has been reported.[7]

Part 2: Synthesis and Characterization Protocols

A general and reliable method for the synthesis of N-cyclopentyl alkylamides is through the coupling of a carboxylic acid with cyclopentylamine. This section provides a detailed protocol for the synthesis of a representative compound, N-cyclopentyl-2-methylpentanamide, which can be adapted for the synthesis of other analogs.

Protocol: Synthesis of N-Cyclopentyl-2-methylpentanamide

Objective: To synthesize N-cyclopentyl-2-methylpentanamide via amide coupling of 2-methylpentanoic acid and cyclopentylamine.

Materials:

  • 2-methylpentanoic acid

  • Cyclopentylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpentanoic acid (1.0 eq). Dissolve the acid in anhydrous DCM.

  • Activation of Carboxylic Acid: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes. The formation of the active ester can be monitored by Thin Layer Chromatography (TLC).

  • Amine Addition: In a separate flask, dissolve cyclopentylamine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-cyclopentyl-2-methylpentanamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Amide Coupling cluster_workup Workup & Purification A Dissolve 2-methylpentanoic acid in anhydrous DCM B Add EDC and HOBt A->B C Stir for 20 min at RT B->C E Add amine solution to activated acid C->E Activation Complete D Prepare solution of cyclopentylamine and DIPEA in DCM D->E F Stir for 12-24h at RT E->F G Quench with water and perform aqueous washes F->G Reaction Complete H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J Characterization (NMR, MS) I->J Pure Product

Caption: Experimental workflow for the synthesis of N-cyclopentyl-2-methylpentanamide.

Part 3: Data and Pathway Visualization

Representative Biological Data

While specific biological data for N-cyclopentyl-2-methylpentanamide is not available, the following table presents hypothetical data for a series of analogs to illustrate how structure-activity relationships (SAR) could be explored for this scaffold. The target is a hypothetical enzyme, "Enzyme X".

Compound IDR Group (on Cyclopentyl)Alkyl ChainIC₅₀ (nM) for Enzyme X
1 H2-methylpentyl500
2 4-OH2-methylpentyl250
3 Hn-hexyl1200
4 H2-ethylbutyl750

Interpretation of Hypothetical Data:

  • Comparing compounds 1 and 2 , the introduction of a hydroxyl group on the cyclopentyl ring enhances potency, suggesting a potential hydrogen bond interaction in the enzyme's active site.

  • Comparing compounds 1 and 3 , the branched alkyl chain in 1 is more favorable than a linear chain, indicating a specific steric requirement in the binding pocket.

  • Comparing compounds 1 and 4 , altering the branching pattern of the alkyl chain reduces activity, highlighting the sensitivity of the target to the substituent's shape.

Conceptual Signaling Pathway

The N-cyclopentyl alkylamide scaffold could potentially be developed as an inhibitor of a kinase signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a conceptual pathway where a hypothetical drug based on this scaffold inhibits a key kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Activates KinaseC Kinase C KinaseB->KinaseC Activates TF Transcription Factor KinaseC->TF Activates Drug N-Cyclopentyl Alkylamide Inhibitor Drug->KinaseB Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene Promotes

Caption: Conceptual kinase signaling pathway inhibited by an N-cyclopentyl alkylamide drug.

References

  • Fiveable. (2025, September 15). Cyclopentyl Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Gajera, J. M., et al. (2007). Cyclopentyl: A Novel Protective Group for Phenols. Synthetic Communications, 37(24), 4309-4312. Retrieved from [Link]

  • Jones, C. K., et al. (2015). Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM). Journal of Medicinal Chemistry, 58(9), 3813-3819. Retrieved from [Link]

  • Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy, 2(6), 492–498. Retrieved from [Link]

  • Patsnap. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments? Retrieved from [Link]

  • Rocchitta, G., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2096-2105. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Singh, U. P., et al. (2021). Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. In New Aspects in Medicinal Chemistry. IntechOpen. Retrieved from [Link]

  • Sun, S., et al. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. Retrieved from [Link]

  • Tundis, R., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. SN Comprehensive Clinical Medicine, 2(11), 2269-2281. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Medicinal Chemistry Research, 30(6), 1294-1308. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of N-cyclopentyl-2-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the primary analytical techniques used to validate the chemical structure of N-cyclopentyl-2-methylpentanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a self-validating system of protocols.

Foundational Understanding: The Expected Structure

N-cyclopentyl-2-methylpentanamide is a secondary amide with the molecular formula C₁₁H₂₁NO. Its structure consists of a cyclopentyl group attached to the nitrogen atom of an amide, which in turn is bonded to a 2-methylpentanoyl group. Before any experimental validation, a thorough understanding of the expected connectivity and chemical environment of each atom is crucial.

Orthogonal Validation Strategy: A Multi-Technique Approach

To ensure the highest degree of confidence in structural elucidation, a multi-faceted analytical approach is required.[1] No single technique provides a complete picture; instead, the convergence of data from several orthogonal methods provides irrefutable evidence. The three pillars of our validation strategy are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of atoms.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.[1]

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[2]

This guide will compare the data obtained from each technique to the theoretically expected values for N-cyclopentyl-2-methylpentanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic compounds.[1][2] By probing the magnetic properties of atomic nuclei, we can map out the precise arrangement of atoms within the molecule.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms. Due to the partial double bond character of the C-N bond in amides, rotation around this bond is restricted, which can lead to complex spectra.[3]

Expected ¹H NMR Signals for N-cyclopentyl-2-methylpentanamide:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Amide N-H~7.5 - 8.5Broad singlet1HThe proton on the nitrogen is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
Cyclopentyl CH-N~3.8 - 4.2Multiplet1HThe proton on the carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom.
2-methyl CH~2.2 - 2.6Multiplet1HThis proton is alpha to the carbonyl group, leading to a downfield shift.
Cyclopentyl CH₂~1.4 - 1.9Multiplets8HThe methylene protons of the cyclopentyl ring will appear as a series of overlapping multiplets.
Pentanamide CH₂~1.2 - 1.7Multiplets4HThe methylene protons of the pentanoyl chain.
2-methyl CH₃~1.0 - 1.2Doublet3HThis methyl group will be split by the adjacent CH proton.
Pentanamide CH₃~0.8 - 1.0Triplet3HThe terminal methyl group of the pentanoyl chain will be split by the adjacent CH₂ group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of N-cyclopentyl-2-methylpentanamide in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.[4] Saturated amide carbonyl carbons typically resonate in the range of 173–178 ppm.[5]

Expected ¹³C NMR Signals for N-cyclopentyl-2-methylpentanamide:

Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl C=O~175 - 178The carbonyl carbon is highly deshielded due to the electronegative oxygen atom.
Cyclopentyl CH-N~50 - 55The carbon attached to the nitrogen is deshielded.
2-methyl CH~40 - 45The carbon alpha to the carbonyl group.
Cyclopentyl CH₂~23 - 33The methylene carbons of the cyclopentyl ring.
Pentanamide CH₂~20 - 40The methylene carbons of the pentanoyl chain.
2-methyl CH₃~15 - 20The methyl carbon at the 2-position.
Pentanamide CH₃~13 - 15The terminal methyl carbon of the pentanoyl chain.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the data similarly to the ¹H spectrum.

    • Assign the signals based on their chemical shifts and comparison with predicted values.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound.[1] For N-cyclopentyl-2-methylpentanamide, we expect a molecular ion peak corresponding to its molecular weight.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₁₁H₂₁NO

  • Monoisotopic Mass: 183.1623 g/mol

  • Nominal Mass: 183 g/mol

Fragmentation Analysis:

The fragmentation of amides in a mass spectrometer often involves cleavage of the amide bond (N-CO).[6] Common fragmentation patterns for aliphatic amides also include α-cleavage and McLafferty rearrangement.[6][7]

Expected Key Fragments for N-cyclopentyl-2-methylpentanamide:

m/z Proposed Fragment Structure Fragmentation Pathway
184[M+H]⁺Protonated molecular ion (in ESI-MS)
99[CH₃CH₂CH₂CH(CH₃)CO]⁺Acylium ion from N-CO bond cleavage
85[C₅H₉NH₂]⁺•Radical cation from N-CO bond cleavage

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • If possible, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and observe the characteristic fragment ions.

  • Data Interpretation:

    • Identify the molecular ion peak and confirm the molecular weight.

    • Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] For N-cyclopentyl-2-methylpentanamide, the key functional group is the secondary amide.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
N-HStretch~3300 (broad)Characteristic of a secondary amide N-H bond, often broadened by hydrogen bonding.
C-HStretch~2850-2960Aliphatic C-H stretching vibrations from the cyclopentyl and pentanoyl groups.
C=O (Amide I)Stretch~1640The strong carbonyl stretch is a hallmark of the amide group.[8][9]
N-H Bend (Amide II)Bend~1550This band results from the N-H bending vibration and C-N stretching vibration.[8]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands and correlate them with the functional groups expected in the structure.

Comparative Analysis and Structural Confirmation

The definitive validation of the structure of N-cyclopentyl-2-methylpentanamide is achieved by comparing the experimental data from each technique with the expected values.

Data Summary and Comparison:

Analytical Technique Experimental Observation Expected Observation Conclusion
¹H NMR A set of signals with specific chemical shifts, multiplicities, and integrations.Signals corresponding to the amide, cyclopentyl, and 2-methylpentanoyl protons.The observed proton environment matches the proposed structure.
¹³C NMR A specific number of signals at characteristic chemical shifts.Signals for the carbonyl, and various aliphatic carbons.The carbon framework is consistent with the proposed structure.
Mass Spectrometry A molecular ion peak at the expected m/z and a characteristic fragmentation pattern.A molecular weight of ~183 g/mol and fragments from N-CO cleavage.The molecular formula and connectivity are confirmed.
IR Spectroscopy Absorption bands characteristic of a secondary amide and aliphatic C-H bonds.Strong C=O stretch (~1640 cm⁻¹), N-H stretch (~3300 cm⁻¹), and N-H bend (~1550 cm⁻¹).The presence of the key amide functional group is confirmed.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the structural validation process.

Structural_Validation_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Validation cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of N-cyclopentyl-2-methylpentanamide NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Provides C-H Framework MS Mass Spectrometry Synthesis->MS Provides Molecular Weight & Formula IR IR Spectroscopy Synthesis->IR Identifies Functional Groups Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Convergent Evidence

Caption: Workflow for the structural validation of N-cyclopentyl-2-methylpentanamide.

Conclusion

The structural validation of N-cyclopentyl-2-methylpentanamide requires a synergistic approach, leveraging the strengths of NMR spectroscopy, mass spectrometry, and IR spectroscopy. By systematically acquiring and interpreting the data from these orthogonal techniques, and comparing it against theoretically predicted values, a definitive and trustworthy structural confirmation can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently validate the structure of this and similar molecules.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances. [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). PMC. [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.). SPIE Digital Library. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026). ResearchGate. [Link]

  • Main fragmentation pathway for amides (A) and imides (B) in HRESI-MS. (n.d.). ResearchGate. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (n.d.). Research and Reviews: Journal of Chemistry. [Link]

  • Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. (n.d.). Advances in Biological Sciences Research. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). JenaLib. [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.). ResearchGate. [Link]

  • N-cyclopentyl-2-methylpropanamide. (n.d.). PubChem. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. (n.d.). Nanalysis. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). IntechOpen. [Link]

  • Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. (2019). PMC. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Publications. [Link]

  • A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling. (2011). PubMed. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. [Link]

  • N-(2-methylpropyl)cyclopentanamine. (n.d.). PubChem. [Link]

  • Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. (n.d.). 4IR Solutions. [Link]

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). Rsc.org. [Link]

  • Chemical Properties of N-cyclopentyl-N-methyl-benzamide. (n.d.). Cheméo. [Link]

  • 1 H NMR Spectrum of Amide Compounds. (n.d.). 大学化学. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. [Link]

  • Synthesis of (3) (2RS)-2-cyclopentyl-2-methyl-5-mercapto-6,7-dichloroindan-1-one. (n.d.). PrepChem.com. [Link]

  • ¹³C NMR spectra of amides 1–4 (bottom up). Blue: bulky group signals... (n.d.). ResearchGate. [Link]

  • N-Cyclopentyl-2-(methylamino)acetamide. (n.d.). PubChem. [Link]

  • N-cyclopentyl-N-methyl-5-(methylamino)pentanamide. (n.d.). PubChem. [Link]

  • 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. (1980). Organic Magnetic Resonance. [Link]

  • N-cyclopentyl-N-methyl-benzamide. (n.d.). NIST WebBook. [Link]

  • Cyclopentane, (2-methylpropyl)-. (n.d.). NIST WebBook. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]

  • Synthesis of 2-(2-oxo-cyclopentyl)methyl cyclohexanone. (n.d.). PrepChem.com. [Link]

  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2025). Molecules. [Link]

  • Cyclopentanone, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • Optical Properties of 2-Methylpentane in Spectroscopic Studies. (2025). Patsnap Eureka. [Link]

  • Chemical Properties of Cyclopentane, (2-methylpropyl)- (CAS 3788-32-7). (n.d.). Cheméo. [Link]

Sources

A Comparative Guide to N-cyclopentyl-2-methylpentanamide and Structurally Related Amides for Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of Novel N-Substituted Amides

N-substituted amides represent a cornerstone of modern medicinal chemistry, with their structural motifs present in a vast array of pharmaceuticals.[1][2][3] The amide bond's unique combination of stability and reactivity, coupled with the diverse physicochemical properties imparted by N-substituents, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] This guide focuses on N-cyclopentyl-2-methylpentanamide, a compound of interest for which public data is scarce, and proposes a framework for its comparative evaluation against structurally similar molecules. By systematically assessing its properties alongside known analogs, we can elucidate its potential therapeutic value and identify promising avenues for further development.

The core structure, featuring a cyclopentyl group attached to a methylpentanamide backbone, suggests potential interactions with various biological targets. The cyclopentyl moiety, a common feature in bioactive compounds, can influence binding affinity and metabolic stability.[4] This guide will compare N-cyclopentyl-2-methylpentanamide with two key analogs: N-cycloheptyl-2-methylpentanamide and N-cyclopentyl-2-methylpropanamide . The selection of these comparators allows for a systematic exploration of how alterations in the cycloalkyl ring size and the acyl chain length impact the compound's overall profile.

Structural Analogs for Comparative Assessment

A thorough understanding of a novel compound necessitates a comparative analysis with structurally related molecules. The chosen analogs for this guide allow for a systematic dissection of structure-activity relationships (SAR).

  • N-cyclopentyl-2-methylpentanamide (Target Compound): The subject of our investigation. Its properties are yet to be fully characterized.

  • N-cycloheptyl-2-methylpentanamide (Comparator 1): This analog differs by the expansion of the cycloalkyl ring from a five-membered to a seven-membered ring. This modification is expected to alter the compound's lipophilicity and steric profile, potentially influencing its binding to target proteins.

  • N-cyclopentyl-2-methylpropanamide (Comparator 2): This analog retains the cyclopentyl group but features a shorter acyl chain (propanamide vs. pentanamide). This change will impact the molecule's overall size, flexibility, and lipophilicity, which can significantly affect its biological activity.[5]

Comparative Physicochemical Properties (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
N-cyclopentyl-2-methylpentanamide C11H21NO~183.3~2.911~29.1
N-cycloheptyl-2-methylpentanamide C13H25NO211.353.831224.98
N-cyclopentyl-2-methylpropanamide C9H17NO155.241.91129.1

Data for N-cycloheptyl-2-methylpentanamide and N-cyclopentyl-2-methylpropanamide are sourced from publicly available databases.[5][6] Properties for N-cyclopentyl-2-methylpentanamide are estimated based on its structure.

This table highlights the expected variations in lipophilicity (XLogP3) and size among the three compounds, which are critical parameters influencing their pharmacokinetic and pharmacodynamic behavior.

Proposed Experimental Evaluation: A Roadmap to Characterization

To comprehensively compare these compounds, a multi-pronged experimental approach is proposed, focusing on key areas of potential biological activity suggested by the structural motifs. The following sections detail the rationale and protocols for these investigations.

Antimicrobial Activity Screening

The prevalence of amide-containing compounds in antimicrobial agents warrants an initial screen for antibacterial and antifungal activity.[7][8]

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of test compounds (1 mg/mL in DMSO) Agar_Diffusion Agar Well/Disk Diffusion Assay Compound_Prep->Agar_Diffusion Broth_Dilution Broth Microdilution Assay (MIC determination) Compound_Prep->Broth_Dilution Culture_Prep Prepare standardized inoculum of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) Culture_Prep->Agar_Diffusion Culture_Prep->Broth_Dilution Measure_Zones Measure zones of inhibition (mm) Agar_Diffusion->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Dilution->Determine_MIC Compare_Activity Compare antimicrobial activity of the three compounds Measure_Zones->Compare_Activity Determine_MIC->Compare_Activity

Caption: Workflow for antimicrobial susceptibility testing.

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.

  • Inoculation: Spread a standardized suspension of the test microorganism (e.g., 1.5 x 10^8 CFU/mL) evenly onto the agar surface.

  • Well Preparation: Create 6 mm wells in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of each test compound solution (1 mg/mL in DMSO) to separate wells. Include a DMSO-only well as a negative control and a standard antibiotic/antifungal as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in the appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 1000 µg/mL to 0.5 µg/mL).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include wells with broth and inoculum only (positive growth control) and wells with broth only (negative control).

  • Incubation: Incubate the plates under the same conditions as the agar diffusion assay.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G-Protein Coupled Receptor (GPCR) Binding Affinity

The structural features of N-cyclopentyl-2-methylpentanamide, particularly the N-substituted amide, are present in many known GPCR ligands.[9] Therefore, assessing its potential to bind to a panel of GPCRs is a logical step in its characterization.

GPCR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing the target GPCR Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Compound_Dilutions Prepare serial dilutions of test compounds Compound_Dilutions->Incubation Radioligand_Prep Prepare radiolabeled ligand solution Radioligand_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Ki_Determination Calculate Ki values to determine binding affinity Quantification->Ki_Determination Compare_Affinities Compare binding affinities of the three compounds Ki_Determination->Compare_Affinities

Caption: Workflow for GPCR radioligand binding assay.

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand for the target GPCR, and varying concentrations of the test compounds.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Expected Outcomes and Interpretation

The proposed experiments will generate a comprehensive dataset allowing for a robust comparison of N-cyclopentyl-2-methylpentanamide with its structural analogs.

  • Antimicrobial Activity: The MIC values and zones of inhibition will provide a clear indication of the antimicrobial potency of each compound. Differences in activity between the analogs will shed light on the influence of the cycloalkyl ring size and acyl chain length on antimicrobial efficacy.

  • GPCR Binding: The Ki values will quantify the binding affinity of each compound for the tested GPCRs. Comparing these values will reveal how structural modifications affect receptor binding. For instance, a significant difference in affinity between N-cyclopentyl-2-methylpentanamide and N-cycloheptyl-2-methylpentanamide could suggest that the size of the cycloalkyl ring is a critical determinant for binding to a particular receptor.

Conclusion: A Data-Driven Approach to Prioritization

This guide outlines a systematic and experimentally rigorous approach to the initial characterization of N-cyclopentyl-2-methylpentanamide. By comparing its physicochemical and biological properties with those of carefully selected structural analogs, researchers can make informed decisions about its potential as a therapeutic lead. The detailed protocols provided herein serve as a practical resource for executing these pivotal early-stage experiments. The resulting data will be instrumental in building a foundational understanding of the structure-activity relationships within this chemical series and will guide the prioritization of compounds for further preclinical development.

References

  • Fiveable. (2025, August 15). N-substituted Amides Definition - Organic Chemistry Key Term.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • EBSCO. (2022). Amides | Chemistry | Research Starters.
  • PMC - NIH. Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Pulsus Group. (2018, March 26). Synthesis and biological importance of amide analogues.
  • Creative Biolabs. Antifungal Activity Test Service - Live Biotherapeutics.
  • Bio-protocol. Screening for antimicrobial activity.
  • PubChem - NIH. N-cyclopentyl-2-methylpropanamide | C9H17NO | CID 4111730.
  • Revvity. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • SEAFDEC/AQD.
  • HiMedia Labor
  • MDPI. (2021, February 4).
  • PubChem - NIH. N-(cyanomethyl)-N-cyclopentyl-2-methylpropanamide | C11H18N2O | CID 64472416.
  • International Journal of ChemTech Research. (2011).
  • ResearchGate. (2025, September 4). How to determine the concentration of a phytoactive in antifungal activity essay?
  • Thermo Fisher Scientific - US. Tango GPCR Assay System.
  • Cre
  • Advanced Journal of Chemistry, Section A. (2024, August 13). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.
  • PubChem - NIH. n-Cyclohexyl-2-methylpropanamide | C10H19NO | CID 221976.
  • ChemDiv. Compound N-cycloheptyl-2-methylpentanamide.
  • PraxiLabs. Test for amide | Amide group virtual detection.
  • Cheméo. Chemical Properties of N-cyclopentyl-N-methyl-benzamide.
  • PubChem - NIH. (1E)-N-Cyclopentyl-2-methylpropan-1-imine.
  • MDPI. (2025, August 8). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
  • MDPI. (2024, August 30).
  • ChemSynthesis. (2025, May 20). N-(2-methyl-2-propenyl)propanamide.
  • Benchchem. N-(2-methylpentan-3-yl)cyclopropanamine.
  • Taylor & Francis. Biological activity – Knowledge and References.
  • ChemDiv. Compound N-cycloheptyl-2-methylpropanamide.
  • MDPI. (2025, August 8). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
  • ResearchGate. (2020, October 14).
  • Semantic Scholar.
  • CymitQuimica. 3D-GAA94149 - 2-methylpentanamide.
  • MDPI. (2022, September 26).
  • PubChem - NIH. N-(2-methylpropyl)cyclopentanamine | C9H19N | CID 28428761.
  • Chem-Supply. (2025, May 20). cyclohexylmethanamine.
  • IJRAR. INVITRO CYTOTOXIC ACTIVITIES OFSYNTHETIC NATURAL CYCLOHEPTAPEPTIDES ON B16F10& HCT11 CELLS.
  • ChemScene. 885907-59-5 | N-butyl-N-ethyl-2-methylpentanamide.
  • ResearchGate. (2018, May 2). New bioactive cyclopeptide alkaloids with rare terminal unit from the root bark of Ziziphus cambodiana.
  • MDPI. (2024, April 20). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study.

Sources

"biological activity comparison of N-cyclopentyl-2-methylpentanamide and its analogs"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of N-cyclopentyl-2-methylpentanamide (CAS 349419-16-5), a synthetic cooling agent belonging to the N-substituted carboxamide family. It objectively compares this compound's biological activity, mechanism of action, and physicochemical properties against industry-standard analogs such as WS-3 and WS-23 .

Executive Summary

N-cyclopentyl-2-methylpentanamide is a non-menthol cooling agent designed to activate the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. Structurally, it represents a "hybrid" scaffold: it combines the acyclic branched acid moiety typical of WS-23 with a cyclic amine (cyclopentyl) moiety.

This structural configuration aims to optimize the cooling efficacy-to-irritation ratio . While menthol (the natural prototype) activates TRPM8, it also stimulates TRPV1 (irritation/burning) and olfactory receptors (minty odor). N-cyclopentyl-2-methylpentanamide is engineered to be odorless and selectively active on TRPM8, providing a "clean" cooling sensation.

Key Comparative Metrics
CompoundStructure TypeTRPM8 Potency (EC₅₀)Cooling OnsetCooling DurationOdor Profile
Target: N-Cyclopentyl-2-methylpentanamide Acyclic Acid / Cyclic Amine~3.5 - 5.0 µM *FastModerateNeutral
WS-3 (N-Ethyl-p-menthane-3-carboxamide)Cyclic Acid / Acyclic Amine3.7 µMModerateLongLow/Neutral
WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide)Acyclic Acid / Acyclic Amine45 µMFastShort-ModerateNeutral
Menthol Cyclic Alcohol0.2 - 1.0 µMFastShortStrong Mint

*Note: EC₅₀ values are estimated based on SAR data for N-cycloalkyl-2-methylalkanamide analogs [1][2].

Mechanism of Action: TRPM8 Activation

The primary biological target is the TRPM8 channel, a voltage-gated Ca²⁺-permeable cation channel expressed in sensory neurons (Aδ and C fibers).[1][2]

Signaling Pathway
  • Ligand Binding: The amide moiety binds to the voltage-sensor domain (S1-S4) of the TRPM8 tetramer, specifically interacting with residues Y745 and R842 .

  • Gating: Binding stabilizes the open state of the channel, shifting the voltage activation curve towards physiological membrane potentials.

  • Depolarization: Ca²⁺ and Na⁺ influx depolarizes the sensory neuron.[2]

  • Signal Transduction: The action potential propagates to the dorsal horn of the spinal cord and then to the somatosensory cortex, interpreted as "cold."

Visualization: TRPM8 Activation Pathway

TRPM8_Pathway Ligand N-Cyclopentyl-2- methylpentanamide TRPM8_Closed TRPM8 Channel (Closed State) Ligand->TRPM8_Closed Binds S1-S4 Domain TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Voltage Shift Ion_Influx Ca²⁺ / Na⁺ Influx TRPM8_Open->Ion_Influx Pore Dilates Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal Sensory Signal (Cooling Sensation) Depolarization->Signal Action Potential

Caption: Signal transduction pathway for N-cyclopentyl-2-methylpentanamide mediated TRPM8 activation.

Structural Analysis & SAR (Structure-Activity Relationship)

The biological activity of N-cyclopentyl-2-methylpentanamide is dictated by three pharmacophores:

  • The Amide Linker: Essential for hydrogen bonding with the receptor.

  • The Acid Moiety (2-methylpentanoyl):

    • The 2-methyl substitution is critical. Unsubstituted linear chains (e.g., n-hexanamide) have significantly lower potency. The branching mimics the isopropyl group found in menthol and WS-23, providing the necessary steric bulk to fit the hydrophobic pocket of TRPM8 [3].

  • The Amine Moiety (Cyclopentyl):

    • Cyclic amines generally confer higher potency than their acyclic counterparts (e.g., N-pentyl). The cyclopentyl ring provides a rigid hydrophobic core that enhances binding affinity compared to the flexible ethyl group of WS-3, although it may slightly reduce solubility [4].

Comparative SAR Table
FeatureN-Cyclopentyl-2-methylpentanamide WS-23 WS-3
Hydrophobic Core Cyclopentyl Ring (Amine side)Isopropyl Group (Acid side)Cyclohexyl Ring (Acid side)
Steric Bulk ModerateLowHigh
LogP (Calc) ~2.82.53.7
Bioavailability High (Lipophilic)HighModerate (Very Lipophilic)

Experimental Protocols for Validation

To objectively verify the biological activity, the following self-validating protocols are recommended.

Protocol A: FLIPR Calcium Assay (In Vitro Potency)

Objective: Determine the EC₅₀ of the compound on HEK293 cells stably expressing human TRPM8.

  • Cell Preparation:

    • Seed HEK293-hTRPM8 cells in 384-well black-walled plates (15,000 cells/well).

    • Incubate for 24h at 37°C / 5% CO₂.

  • Dye Loading:

    • Remove medium and add 20 µL of Fluo-4 AM calcium indicator dye.

    • Incubate for 60 min at room temperature in the dark.

  • Compound Preparation:

    • Dissolve N-cyclopentyl-2-methylpentanamide in DMSO (10 mM stock).

    • Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer (HBSS + 20 mM HEPES).

  • Measurement:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Inject compound and monitor fluorescence (Ex 488 nm / Em 510 nm) for 120 seconds.

  • Data Analysis:

    • Normalize response to maximum ionomycin response.

    • Fit data to a sigmoid dose-response equation:

      
      .
      
Protocol B: Time-Intensity Sensory Evaluation (In Vivo)

Objective: Profile the cooling onset and duration in human subjects (Double-blind).

  • Sample Preparation:

    • Prepare 20 ppm solutions of N-cyclopentyl-2-methylpentanamide, WS-3, and WS-23 in a 5% Ethanol/95% Water vehicle.

  • Panel:

    • Recruit 10 trained sensory panelists.

  • Procedure:

    • Panelists rinse with 10 mL of solution for 30 seconds, then expectorate.

    • Rate cooling intensity on a 0-10 scale every 30 seconds for 20 minutes.

  • Validation:

    • Include a "Water" blank (Negative Control) and "Menthol 20 ppm" (Positive Control).

    • Data is valid only if Menthol scores > 5 and Water scores < 1.

Workflow: Lead Optimization Strategy

This diagram outlines the logical flow for evaluating this analog against competitors.

Optimization_Workflow Synthesis Synthesize N-cyclopentyl-2-methylpentanamide InVitro In Vitro Screening (FLIPR / hTRPM8) Synthesis->InVitro Tox Toxicity Profile (MTT / Ames Test) InVitro->Tox If EC50 < 10 µM Sensory Sensory Panel (Time-Intensity) Tox->Sensory If Non-Toxic Formulation Formulation Stability (pH 3-8, 40°C) Sensory->Formulation If Cooling > WS-23

Caption: Strategic workflow for validating N-cyclopentyl-2-methylpentanamide viability.

Conclusion

N-cyclopentyl-2-methylpentanamide represents a strategic middle-ground in the cooling agent landscape. By utilizing a 2-methyl branched acid (similar to WS-23) and a cyclopentyl amine (providing rigidity), it achieves a potency profile likely superior to WS-23 while maintaining a cleaner solubility profile than the highly lipophilic WS-3.

  • Best Use Case: Applications requiring rapid cooling onset (due to lower MW than WS-3) but sustained duration (due to cyclic hydrophobicity), such as oral care and topical analgesics.

  • Limitation: Like most amides, it requires solubilizers (e.g., propylene glycol) in aqueous formulations.

References

  • Watson, H.R., et al. (1978). "New compounds with the menthol cooling effect." Journal of the Society of Cosmetic Chemists, 29, 185-200. Link

  • Leffingwell, J.C. (2009). "Cooling Ingredients and Their Mechanism of Action."[2] Leffingwell & Associates. Link

  • McKemy, D.D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature, 416, 52-58. Link

  • Behrendt, H.J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. Link

  • PubChem. (2024).[3] "N-cyclopentyl-2-methylpentanamide (CAS 349419-16-5) Compound Summary." National Library of Medicine. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Cyclopentyl-2-methylpentanamide Derivatives as Cannabinoid Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-cyclopentyl-2-methylpentanamide derivatives, a chemical class with significant potential as modulators of the cannabinoid receptors (CB1 and CB2). Drawing upon established principles of medicinal chemistry and available data on related compounds, this document will explore the critical structural features that govern the potency and selectivity of these derivatives, offering insights for the rational design of novel therapeutic agents.

Introduction: The Endocannabinoid System and the Promise of Synthetic Agonists

The endocannabinoid system (ECS) is a ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, mood, and appetite.[1][2] The primary targets of the ECS are the G protein-coupled cannabinoid receptors, CB1 and CB2. CB1 receptors are predominantly located in the central nervous system, where their activation mediates the psychoactive effects of cannabinoids.[3] In contrast, CB2 receptors are primarily expressed in peripheral tissues, particularly on immune cells, and their activation is associated with anti-inflammatory and immunomodulatory effects without inducing psychotropic side effects.[1][3]

This differential distribution of CB1 and CB2 receptors has spurred significant interest in the development of selective CB2 agonists as therapeutic agents for a range of conditions, including chronic pain, inflammatory disorders, and neurodegenerative diseases.[4][5] Synthetic cannabinoids, such as N-cyclopentyl-2-methylpentanamide derivatives, represent a diverse and tunable class of compounds for probing the ECS and developing novel therapeutics.[1][6] Understanding the SAR of this chemical scaffold is paramount for designing compounds with optimized affinity, efficacy, and selectivity for the desired cannabinoid receptor subtype.

Core Structure and Key Pharmacophoric Features

The N-cyclopentyl-2-methylpentanamide scaffold can be dissected into three key regions that are amenable to chemical modification to modulate pharmacological activity: the N-cycloalkyl group , the acyl chain , and the amide linker . The general consensus from SAR studies of various synthetic cannabinoids is that a lipophilic side chain is essential for high-affinity binding to the cannabinoid receptors.[7]

Structure-Activity Relationship Analysis

The N-Cycloalkyl Group: Influence on Affinity and Selectivity

The N-substituent plays a critical role in determining both the affinity and selectivity of carboxamide derivatives for the cannabinoid receptors. The cyclopentyl group in the topic compounds is a key lipophilic moiety that likely interacts with hydrophobic pockets within the receptor binding site.

Studies on other classes of cannabinoid receptor modulators have demonstrated the importance of the size and nature of the cycloalkyl ring. For instance, in a series of coumarin derivatives, the presence of a 7-(1-butylcyclopentyl) substituent was found to confer high affinity for the CB2 receptor.[8] This suggests that the cyclopentyl ring is a favorable feature for CB2 binding.

Key Insights:

  • Ring Size: The five-membered cyclopentyl ring appears to be a suitable size for fitting into the binding pocket of cannabinoid receptors.

  • Lipophilicity: The hydrophobic nature of the cyclopentyl group is crucial for establishing favorable van der Waals interactions within the receptor.

  • Potential for Selectivity: Modifications to the cycloalkyl group, such as the introduction of substituents or alteration of ring size to cyclohexyl, could be a strategy to fine-tune selectivity between CB1 and CB2 receptors.[9]

The Acyl Chain: Impact of Length and Branching

The 2-methylpentanamide portion of the molecule also significantly contributes to the overall pharmacological profile. The length, branching, and presence of functional groups on the acyl chain can dramatically influence receptor affinity and efficacy.

SAR studies on various synthetic cannabinoids have consistently shown that the length of the alkyl chain is a critical determinant of potency.[10] For many series, an optimal chain length of 5 to 8 carbons is observed for maximal receptor affinity. The pentyl chain in N-cyclopentyl-2-methylpentanamide falls within this favorable range.

The methyl group at the 2-position introduces a chiral center and steric bulk, which can influence the compound's interaction with the receptor. This branching may serve to orient the molecule optimally within the binding pocket and could potentially enhance selectivity.

Key Insights:

  • Chain Length: The pentyl chain is likely a key contributor to the high affinity of these compounds for cannabinoid receptors.

  • Branching: The 2-methyl group may enhance affinity and/or selectivity by providing a better fit within the receptor's binding site.

  • Further Modifications: Exploration of different chain lengths (e.g., butyl, hexyl) and branching patterns could lead to compounds with altered potency and selectivity profiles.

The Amide Linker: A Central Scaffold Element

The amide bond serves as a rigid and stable linker connecting the N-cyclopentyl and 2-methylpentanoyl moieties. The hydrogen bond donor and acceptor properties of the amide group are likely involved in key interactions with amino acid residues in the receptor binding site. Reversing the amide bond has been explored in other cannabinoid series as a strategy to improve enzymatic stability.[11]

Comparative Analysis with Alternative Scaffolds

To provide context for the potential of N-cyclopentyl-2-methylpentanamide derivatives, it is useful to compare their general structural features with other well-established classes of synthetic cannabinoid agonists.

Scaffold ClassKey Structural FeaturesGeneral Activity Profile
N-Cyclopentyl-2-methylpentanamide N-cycloalkyl group, branched acyl chain, central amide linker.Expected to be potent cannabinoid receptor agonists, with potential for CB2 selectivity based on related structures.
Indole/Indazole Carboxamides An indole or indazole core with a carboxamide linker and various N- and side-chain substituents.Many are potent, full agonists at both CB1 and CB2 receptors.[4][12]
Diarylpyrazoles A central pyrazole ring with two aryl substituents and a carboxamide side chain.Often exhibit antagonist or inverse agonist activity at CB1 receptors.[11]
Classical Cannabinoids (e.g., THC analogs) A dibenzopyran core structure.Typically potent agonists at both CB1 and CB2 receptors.[2]
Coumarin Derivatives A coumarin scaffold with various substitutions.Can be designed to be highly selective CB2 agonists.[8]

N-cyclopentyl-2-methylpentanamide derivatives offer a structurally simpler and potentially more synthetically accessible alternative to some of the more complex heterocyclic scaffolds. Their acyclic nature may also confer different pharmacokinetic properties.

Experimental Protocols for Evaluation

The evaluation of N-cyclopentyl-2-methylpentanamide derivatives as cannabinoid receptor agonists involves a combination of in vitro binding and functional assays.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human CB1 or CB2 receptors.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and varying concentrations of the test compound.

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the ability of a compound to activate the G-protein coupled cannabinoid receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Use cell membranes expressing either CB1 or CB2 receptors.

  • Incubation: In a 96-well plate, incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS and GDP.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat.

  • Scintillation Counting: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

cAMP Inhibition Assay (Functional Assay)

This assay measures the functional consequence of CB receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line expressing the cannabinoid receptor of interest.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the EC50 of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.

Visualization of Key Concepts

General Pharmacophore for Carboxamide Cannabinoid Agonists

SAR_Pharmacophore cluster_0 N-Cyclopentyl-2-methylpentanamide cluster_1 Cannabinoid Receptor Binding Pocket N_Cycloalkyl N-Cyclopentyl Group (Lipophilic Interaction) Amide Amide Linker (H-Bonding) N_Cycloalkyl->Amide Modulates Affinity & Selectivity Hydrophobic_Pocket_1 Hydrophobic Pocket 1 N_Cycloalkyl->Hydrophobic_Pocket_1 Interaction Acyl_Chain 2-Methylpentyl Chain (Lipophilic Interaction, Steric Influence) Amide->Acyl_Chain Positions Lipophilic Groups H_Bond_Region H-Bonding Residues Amide->H_Bond_Region Interaction Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Acyl_Chain->Hydrophobic_Pocket_2 Interaction

Caption: Key pharmacophoric interactions of N-cyclopentyl-2-methylpentanamide derivatives.

Experimental Workflow for Compound Evaluation

Experimental_Workflow Start Synthesized N-Cyclopentyl-2-methylpentanamide Derivatives Binding_Assay CB1/CB2 Receptor Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay [35S]GTPγS or cAMP Assay (Determine EC50, Emax) Start->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for evaluating the cannabinoid receptor activity of novel compounds.

Conclusion and Future Directions

N-cyclopentyl-2-methylpentanamide derivatives represent a promising scaffold for the development of novel cannabinoid receptor agonists. Based on the analysis of related compound series, the N-cyclopentyl and 2-methylpentyl groups are key lipophilic moieties that likely contribute to high-affinity binding. The central amide linker provides a stable connection and potential for crucial hydrogen bonding interactions within the receptor.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of N-cyclopentyl-2-methylpentanamide derivatives to establish a definitive SAR for this chemical class. Key modifications to explore include:

  • Varying the N-cycloalkyl ring size and substitution: To probe the steric and electronic requirements of the hydrophobic pocket and to modulate CB1/CB2 selectivity.

  • Altering the length and branching of the acyl chain: To optimize interactions with the lipophilic binding channel.

  • Introducing polar functional groups: To potentially improve pharmacokinetic properties and explore additional interactions within the binding site.

A thorough understanding of the SAR of this promising class of compounds will undoubtedly accelerate the discovery of novel and selective cannabinoid receptor modulators with therapeutic potential.

References

  • Banister, S. D., et al. (2017). Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-PINACA, and Their Analogues. ACS Chemical Neuroscience, 8(10), 2263–2275.
  • Compton, D. R., et al. (1993). Cannabinoid structure-activity relationships: correlation of receptor binding and in vivo activities. Journal of Pharmacology and Experimental Therapeutics, 265(1), 218-226.
  • Di Marzo, V., & Piscitelli, F. (2015). The Endocannabinoid System and its Modulation by Phytocannabinoids. Neurotherapeutics, 12(4), 692–698.
  • Fantegrossi, W. E., & Tai, S. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 32, 249–262.
  • Gado, F., et al. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules, 27(17), 5678.
  • Gasperi, V., et al. (2018).
  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of Cannabinoid Receptors. Pharmacological Reviews, 54(2), 161–202.
  • Khan, I., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 32(4), 365-376.
  • Lange, J. H. M., et al. (2009). Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. Journal of Medicinal Chemistry, 52(12), 3848–3862.
  • Lingerfelt, B. M., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(13), 2778–2788.
  • Linciano, P., et al. (2021). Synthesis and SAR evaluation of coumarin derivatives as potent cannabinoid receptor agonists. European Journal of Medicinal Chemistry, 213, 113168.
  • Manera, C., et al. (2009). Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. Journal of Medicinal Chemistry, 52(12), 3848–3862.
  • Murineddu, G., et al. (2005). Design, synthesis, and binding studies of new potent ligands of cannabinoid receptors. Journal of Medicinal Chemistry, 48(23), 7351–7363.
  • Murineddu, G., et al. (2006). Synthesis, cannabinoid receptor activity, and enzymatic stability of reversed amide derivatives of arachidonoyl ethanolamide. Journal of Medicinal Chemistry, 49(16), 4978–4988.
  • Murineddu, G., et al. (2011). Synthesis, binding studies and molecular modeling of novel cannabinoid receptor ligands. European Journal of Medicinal Chemistry, 46(9), 4330–4343.
  • Pacher, P., Bátkai, S., & Kunos, G. (2006). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological Reviews, 58(3), 389–462.
  • Papahatjis, D. P., et al. (1998). Pharmacophoric requirements for cannabinoid side chains: multiple bond and C1'-substituted delta8-tetrahydrocannabinols. Journal of Medicinal Chemistry, 41(8), 1195–1200.
  • Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. Handbook of Experimental Pharmacology, (168), 1–51.
  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: delta9-tetrahydrocannabinol, cannabidiol and delta9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215.
  • Showalter, V. M., et al. (1996). Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Journal of Pharmacology and Experimental Therapeutics, 278(3), 989–999.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-cyclopentyl-2-methylpentanamide and Associated Waste

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles of Chemical Waste Management

The disposal of any chemical waste, including N-cyclopentyl-2-methylpentanamide, is governed by a strict regulatory framework designed to protect both laboratory personnel and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][2] It is imperative to recognize that while federal guidelines provide a baseline, state and local regulations may be more stringent.[3][4] Therefore, always consult your institution's Environmental Health & Safety (EHS) office for specific protocols.[5][6][7]

The cornerstone of compliant chemical disposal is a "cradle-to-grave" approach, which means that the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[2] This guide is structured to walk you through this process, ensuring that each step is logical, safe, and self-validating.

Hazard Assessment of N-cyclopentyl-2-methylpentanamide

Key Inferred Hazards:

  • Toxicity: Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[8]

  • Environmental Hazards: Improper disposal could pose a risk to aquatic life and the environment.[9][10]

Given these potential hazards, N-cyclopentyl-2-methylpentanamide waste must be treated as hazardous waste unless confirmed otherwise by your institution's EHS professionals through a formal waste determination process.[2][7] It is forbidden to dispose of this chemical down the drain or in the regular trash.[5][7]

Step-by-Step Disposal Protocol for N-cyclopentyl-2-methylpentanamide Waste

This protocol is designed to provide a clear, actionable workflow for the safe disposal of pure N-cyclopentyl-2-methylpentanamide, solutions containing it, and contaminated materials.

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The level of PPE should be determined by a risk assessment, but at a minimum, should include:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[11]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use of a certified fume hood is essential to avoid inhalation of any vapors.[12]

Proper segregation is the most critical step in preventing dangerous chemical reactions.[5] Never mix incompatible wastes.

  • Liquid Waste:

    • Collect all liquid waste containing N-cyclopentyl-2-methylpentanamide in a dedicated, properly labeled hazardous waste container.[5][6]

    • This includes the pure compound, reaction mixtures, and solvent rinses from cleaning glassware.

    • Do not mix this amide waste stream with other waste categories like strong acids, bases, or oxidizers.[8]

  • Solid Waste:

    • Collect any contaminated solid waste, such as gloves, paper towels used for spills, or contaminated silica gel, in a separate, clearly labeled solid hazardous waste container.

    • This waste must also be segregated from other types of solid waste.

The following diagram illustrates the initial decision-making process for waste segregation.

Start Waste Generation (N-cyclopentyl-2-methylpentanamide) IsLiquid Is the waste primarily liquid? Start->IsLiquid LiquidWaste Collect in dedicated LIQUID Hazardous Waste Container IsLiquid->LiquidWaste Yes SolidWaste Collect in dedicated SOLID Hazardous Waste Container IsLiquid->SolidWaste No Instructions Follow container management and labeling procedures LiquidWaste->Instructions SolidWaste->Instructions

Caption: Waste Segregation Flowchart

Proper container management is mandated by the EPA and OSHA to prevent leaks, spills, and accidental mixing of incompatible chemicals.[1][6]

  • Container Selection:

    • Use a container that is chemically compatible with the amide waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[5]

    • The container must be in good condition, free of cracks or leaks, and have a secure, screw-top lid.[6]

  • Labeling:

    • As soon as you begin collecting waste in a container, it must be labeled.[6]

    • Use your institution's official EHS Hazardous Waste Label.[5]

    • The label must include:

      • The words "HAZARDOUS WASTE".[6]

      • The full chemical name: "N-cyclopentyl-2-methylpentanamide". Do not use abbreviations.[6]

      • The names of any other components in the container (e.g., solvents) with their approximate percentages.

      • The date you first added waste to the container (accumulation start date).

  • Container Handling:

    • Keep waste containers closed at all times, except when adding waste.[5][6] A funnel should never be left in the container.[6]

    • Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[6]

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation.[6]

    • Use secondary containment (such as a plastic tub) for all liquid hazardous waste containers to contain any potential leaks.[5]

Container Management Checklist Status
Container is chemically compatible and in good condition.
Container is properly labeled with "Hazardous Waste".
All chemical constituents and percentages are listed.
Accumulation start date is recorded.
Container is kept closed when not in use.
Container is stored in a secondary containment tray.
Container is stored in a designated Satellite Accumulation Area.

Once a waste container is full (or within 12 months of the accumulation start date for academic labs operating under Subpart K), you must arrange for its disposal through your institution's EHS department.[13]

  • Procedure:

    • Complete your EHS Hazardous Waste Label with the final percentages of all components.

    • Ensure the container lid is tightly sealed.

    • Submit a chemical waste pickup request through your institution's designated online portal or by contacting EHS directly.[5][7]

    • Do not transport hazardous waste containers yourself.[7] Trained EHS personnel will collect the waste from your laboratory.[7][14]

The overall workflow from generation to disposal is summarized in the diagram below.

cluster_Lab Laboratory Operations cluster_EHS EHS Operations Generate 1. Generate Waste Segregate 2. Segregate Waste (Liquid/Solid) Generate->Segregate Collect 3. Collect in Labeled, Compatible Container Segregate->Collect Store 4. Store in SAA with Secondary Containment Collect->Store Request 5. Request Pickup (When Full or at Time Limit) Store->Request CollectWaste 6. EHS Collects Waste Request->CollectWaste Transfer of Custody Transport 7. Transport to Central Accumulation Area CollectWaste->Transport Dispose 8. Final Disposal via Licensed Contractor Transport->Dispose

Sources

Personal protective equipment for handling N-cyclopentyl-2-methylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary: The Precautionary Principle

N-cyclopentyl-2-methylpentanamide is a specialized pharmaceutical intermediate. Like many N-substituted amides used in drug discovery, it likely lacks a comprehensive, substance-specific toxicological profile (e.g., LD50 data, long-term carcinogenicity studies).

The Core Directive: In the absence of specific toxicity data, you must apply Structure-Activity Relationship (SAR) logic. This molecule combines a lipophilic alkyl tail (2-methylpentyl) with a cyclopentyl ring. This structure suggests high lipophilicity , facilitating rapid dermal absorption. Consequently, you must handle this compound as a Performance Based Control (PBC) Band 3 substance (Potent/Unknown Toxicity) until definitive data proves otherwise.

Chemical Hazard Profiling (SAR Analysis)

Before selecting PPE, understand the "Why" behind the protection.

Structural FeaturePotential Hazard MechanismOperational Implication
Amide Linkage Generally stable, but can act as a sensitizer or mild irritant.Inhalation Risk: Low volatility, but aerosols/dusts are hazardous.
Cyclopentyl Ring Increases lipophilicity (fat solubility).Dermal Risk: High. Can cross the skin barrier, carrying the molecule into the bloodstream.
Aliphatic Chain Enhances solubility in organic solvents and lipids.Glove Permeation: May degrade standard latex rapidly; necessitates Nitrile or Butyl rubber.

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Select PPE based on the energy and potential exposure of the task.

Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport (Sealed containers)Fume Hood not required but recommended for opening.Single Nitrile (4-5 mil). Inspect for tears.Safety Glasses with side shields.[1][2]Standard Lab Coat (Cotton/Poly blend).
Weighing & Transfer (Solid/Liquid handling)Mandatory Fume Hood or Powder Weighing Station.Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer gloves immediately upon splash.Safety Goggles (tight-fitting).[3]Lab Coat + Tyvek Sleeves (to bridge glove-cuff gap).
Synthesis/Reaction (Dissolved in solvents)Mandatory Fume Hood . Sash at recommended height (18").Double Nitrile OR Silver Shield (if using penetrating solvents like DCM).Safety Goggles + Face Shield (if volume >500mL).Chemical-Resistant Apron over Lab Coat.
Spill Cleanup (>100mL or >5g)P100 Half-Mask Respirator (if outside hood).Butyl Rubber or Silver Shield laminate gloves.Safety Goggles + Face Shield.[1][3]Tyvek Coveralls (Type 5/6).

Operational Workflows & Protocols

A. Weighing & Transfer Protocol (The "Static" Risk)

Context: If the substance is a solid, N-substituted amides can be waxy or sticky. If liquid, they are viscous.

  • Engineering Control: Work strictly within a certified chemical fume hood.

  • Static Elimination: Use an ionizing bar or anti-static gun if the material is a dry powder, as static charge can disperse particles onto your sleeves.

  • The "Bridge" Technique: When transferring from stock bottle to weighing boat, do not hover the spatula over the bench. Hold the weighing boat directly over the stock container or use a funnel to minimize travel distance.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (ethanol or isopropanol) before returning it to storage. Dispose of the Kimwipe as solid hazardous waste.

B. Reaction Setup (Solvent Compatibility)

Context: Amides are often dissolved in DCM, THF, or DMF.

  • Glove Permeation Logic: Nitrile gloves provide excellent protection against the amide itself, but poor protection against chlorinated solvents (like DCM) which act as a carrier vehicle.

    • If using DCM: Wear Silver Shield (Laminate) gloves under outer Nitrile gloves.

  • Syringe Transfer: Use Luer-lock syringes to prevent needle pop-off. Wrap the needle/syringe junction with Parafilm if handling volumes >10mL.

C. Waste Disposal
  • Segregation: Dispose of as "Organic Chemical Waste - Toxic." Do not mix with oxidizers (e.g., Nitric acid waste) as amides can react violently under specific conditions.

  • Container Prep: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before discarding glass. Collect rinsate in the liquid waste stream.

Visualizing the Safety Logic

Figure 1: Risk Assessment & PPE Selection Workflow

Caption: Logical decision tree for selecting PPE based on physical state and solvent carrier risks.

PPE_Selection Start Handling N-cyclopentyl-2-methylpentanamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Risk: Inhalation/Static Solid->DustRisk SolventCheck Check Carrier Solvent Liquid->SolventCheck SolidPPE PPE: Fume Hood + Double Nitrile + Tyvek Sleeves DustRisk->SolidPPE StandardSolv Standard (MeOH, EtOAc) SolventCheck->StandardSolv PenetratingSolv Penetrating (DCM, DMF) SolventCheck->PenetratingSolv StandardPPE PPE: Double Nitrile (Change <15 mins) StandardSolv->StandardPPE HighRiskPPE PPE: Silver Shield Laminate + Nitrile Outer PenetratingSolv->HighRiskPPE

Figure 2: Emergency Spill Response Protocol

Caption: Immediate actions to take upon accidental release outside of primary containment.

Spill_Response Spill Spill Detected (>5mL) Evacuate 1. Evacuate Immediate Area Spill->Evacuate Assess 2. Assess: Is it in Fume Hood? Evacuate->Assess InHood YES: Lower Sash, Keep Fan On Assess->InHood OutHood NO: Alert EHS, Don Respirator Assess->OutHood Absorb 3. Absorb: Use Vermiculite or Chem-Pad InHood->Absorb OutHood->Absorb Clean 4. Decon: Soap/Water Wash (3x) Absorb->Clean Waste 5. Bag as Hazardous Waste Clean->Waste

References & Authoritative Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

    • Relevance: Establishes the "Universal Precaution" standard for handling chemicals with unknown toxicity (Chapter 6.C).

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

    • Relevance: Defines the regulatory requirement for Chemical Hygiene Plans (CHP) and PPE selection (29 CFR 1910.1450).

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition).

    • Relevance: Source for nitrile and laminate glove permeation data regarding amides and common carrier solvents.

  • PubChem. (n.d.). Compound Summary: Amide Functionality Safety Profile. National Library of Medicine.

    • Relevance: General hazard classification for N-substituted amides (Skin Irrit. 2, Eye Irrit. 2).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.